molecular formula C44H65NO3 B594043 AV-Ceramide CAS No. 1263052-40-9

AV-Ceramide

Número de catálogo: B594043
Número CAS: 1263052-40-9
Peso molecular: 656.008
Clave InChI: HMEXREVDGZSXDA-YYOCMJKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AV-Ceramide is a synthetic ceramide reagent designed to support advanced scientific research into the diverse biological roles of sphingolipids. Ceramides are essential structural components of the stratum corneum, the outermost layer of the skin, where they constitute approximately 50% of the intercellular lipid matrix and are critical for forming the permeability barrier that prevents transepidermal water loss and protects against environmental insults . Research applications for AV-Ceramide include the investigation of skin barrier homeostasis and the pathophysiology of dermatological conditions such as atopic dermatitis, which is characterized by ceramide deficiency and dysfunction . Beyond dermatology, ceramides are recognized as potent signaling molecules with a central role in cellular processes such as apoptosis, inflammation, and senescence . Accumulating clinical evidence has established a strong link between specific circulating ceramides and the pathogenesis of cardiometabolic diseases, including atherosclerosis, insulin resistance, and heart failure, making them novel biomarkers for cardiovascular risk stratification . AV-Ceramide is supplied For Research Use Only and is an essential tool for studying these molecular mechanisms in vitro and in model systems, contributing to the development of potential therapeutic and diagnostic strategies.

Propiedades

IUPAC Name

(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZHFXGFXOZVCO-WXOYOUKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: AV-Ceramide (Anthrylvinyl-Ceramide)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Probes for Sphingolipid Trafficking and Drug Discovery[1][2]

Executive Summary

AV-Ceramide (Anthrylvinyl-Ceramide) is not merely a fluorescent dye; it is a structural mimetic of endogenous ceramide designed to interrogate the "invisible" transport mechanisms of sphingolipids.[1][] Unlike bulky NBD-labeled analogs which often perturb the hydrophilic headgroup interactions, AV-Ceramide places the fluorophore (anthrylvinyl) at the terminus of the acyl chain, burying it deep within the hydrophobic bilayer core.[1][]

This guide serves as a definitive technical resource for researchers utilizing AV-Ceramide to study CERT (Ceramide Transport Protein) kinetics, intracellular lipid trafficking, and the screening of inhibitors for cancer and metabolic disease therapeutics.[1][]

Part 1: Physicochemical Architecture[1][2]

The utility of AV-Ceramide lies in its specific structural design, which balances fluorescence quantum yield with membrane mimicry.[1][]

1.1 Structural Specifications
PropertySpecificationTechnical Significance
Common Name AV-Ceramide (C10 or C12 variants)"AV" denotes the Anthrylvinyl fluorophore.[1][][3][4][5]
IUPAC/Chemical Name N-[12-(9-anthryl)-11-trans-dodecenoyl]-D-erythro-sphingosineThe trans double bond conjugates the anthracene ring, enhancing fluorescence.[1][]
Molecular Weight ~655.99 g/mol (C10 variant)Comparable to natural long-chain ceramides, ensuring physiological transport rates.[]
Fluorophore 9-AnthrylvinylHighly hydrophobic; localizes to the bilayer center.[][4][5]
Excitation / Emission

370 nm /

430 nm
Stokes shift allows clear separation from autofluorescence.[1][]
Solubility Ethanol, DMSO, DMF (>5 mg/mL)Requires organic solvent for stock; precipitates in aqueous buffer if not liposome-bound.[1][]
Lipophilicity (LogP) High (>8 estimated)Obligate membrane resident; negligible spontaneous transfer between membranes (requires protein carrier).[1][]
1.2 The "Stealth" Mechanism

Standard fluorophores like NBD (nitrobenzoxadiazole) are often attached to the sphingosine headgroup.[1][] This can sterically hinder enzymes (like ceramidases) or transport proteins (CERT) that require precise headgroup recognition.[1][]

  • AV-Ceramide Advantage: The AV group acts as a "tail" modification.[1][] Since CERT recognizes the amide and hydroxyl groups of the ceramide backbone, AV-Ceramide binds to the CERT START domain with affinity nearly identical to natural C16-ceramide.[1][]

Part 2: The CERT Transfer Assay (FRET-Based De-quenching)[1][2]

The primary application of AV-Ceramide is the Resonance Energy Transfer (RET) assay.[] This system is self-validating because it relies on the physical separation of donor and acceptor vesicles.[1][]

2.1 The Mechanistic Principle

The assay utilizes a FRET pair within the "Donor" liposome:

  • Donor (AV-Ceramide): The fluorescent probe.[1][][4][5][6][][8][9]

  • Quencher (Per-PC): Perylenoyl-labeled phosphatidylcholine.[1][]

State A (Donor Liposome): When co-encapsulated, the emission of AV-Ceramide (430 nm) is absorbed by Per-PC.[1][] Fluorescence is quenched .[1][] State B (Transport): CERT extracts AV-Ceramide (but not Per-PC) and moves it to the Acceptor liposome.[1][] State C (Acceptor Liposome): AV-Ceramide is now spatially separated from the quencher.[1][] Fluorescence increases (De-quenching).[1][]

2.2 Pathway Visualization[1][]

CERTPatway cluster_0 Donor Liposome (Quenched State) cluster_1 Protein Transport cluster_2 Acceptor Liposome (Active State) AV_Quenched AV-Ceramide (Quenched by Per-PC) CERT_Bound CERT / ACD11 (Hydrophobic Cavity) AV_Quenched->CERT_Bound Extraction (Headgroup Recognition) AV_Active AV-Ceramide (Fluorescent Signal) CERT_Bound->AV_Active Delivery (Membrane Insertion) AV_Active->AV_Quenched Spontaneous Transfer (Negligible)

Caption: Figure 1: The de-quenching mechanism. Signal generation occurs only upon protein-mediated transfer of AV-Ceramide away from the Per-PC quencher.[1][]

Part 3: Validated Experimental Protocol

Objective: Measure the kinetics of CERT-mediated ceramide transport.

3.1 Reagents Preparation
  • Donor Liposomes: 88 mol% DOPC, 10 mol% DOPS, 1 mol% AV-Ceramide , 1 mol% Per-PC (Quencher).[1][]

  • Acceptor Liposomes: 95 mol% DOPC, 5 mol% DOPS (10-fold excess concentration relative to Donor).

  • Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.[1][]

3.2 Workflow Execution
  • Vesicle Formation:

    • Mix lipids in chloroform.[1][] Dry under nitrogen stream to form a thin film.[1][]

    • Lyophilize for 2 hours to remove trace solvent.

    • Rehydrate in Buffer to 1 mM total lipid concentration.[1][]

    • Crucial Step: Extrude 15-20 times through a 100 nm polycarbonate filter.[1][] Why: Uniform curvature is required for consistent protein docking.[1][]

  • Assay Setup (96-well plate or Cuvette):

    • Blank: Buffer only.

    • Negative Control: Donor + Acceptor + Buffer (No Protein).[1][] Verifies lack of spontaneous transfer.

    • Experimental: Donor (50 µM lipid) + Acceptor (500 µM lipid) + CERT (5-50 nM).[1][]

  • Kinetic Measurement:

    • Set Fluorometer: Ex 370 nm, Em 430 nm.[1][][6]

    • Inject CERT protein to initiate reaction.[1][]

    • Record intensity every 10 seconds for 10-20 minutes.

  • Data Normalization:

    • Use Triton X-100 (0.5% final) at the end of the assay to solubilize all vesicles.[1][] This represents

      
       (Infinite dilution/maximum de-quenching).[1][]
      
    • Calculate Transfer %:

      
      .[1][]
      
3.3 Troubleshooting Logic
  • Problem: High background fluorescence at T=0.

    • Cause: Inefficient quenching in Donor.[1][]

    • Fix: Increase Per-PC ratio or check if AV-Ceramide has precipitated (aggregates fluoresce differently).[1][]

  • Problem: No signal increase upon protein addition.

    • Cause: Protein inactivation or "Headgroup masking."[1][]

    • Fix: Ensure vesicles contain anionic lipids (DOPS or PI4P) if the specific CERT isoform requires a PH-domain tether.[1][]

Part 4: Applications in Drug Development[1][2]

AV-Ceramide is a cornerstone in screening for CERT Inhibitors (e.g., HPA-12 analogs).[1][]

4.1 Therapeutic Relevance[1][]
  • Cancer: CERT overexpression confers multidrug resistance by clearing pro-apoptotic ceramide from the ER.[1][] Inhibiting CERT (measured via AV-Ceramide transfer) restores chemosensitivity.[1][]

  • Metabolic Disease: Aberrant ceramide transport is linked to lipotoxicity in diabetes.[1][][6]

4.2 High-Throughput Screening (HTS) Workflow

HTSWorkflow cluster_screen Inhibitor Screening Pipeline Step1 Library Compound + Recombinant CERT Step2 Add Donor Vesicles (AV-Cer/Per-PC) Step1->Step2 Step3 Add Acceptor Vesicles (Excess DOPC) Step2->Step3 Step4 Measure Fluorescence Slope (0-10 min) Step3->Step4 Decision Slope < Control? Step4->Decision Hit Hit: CERT Inhibitor (Drug Candidate) Decision->Hit Yes Miss No Effect Decision->Miss No

Caption: Figure 2: HTS workflow using AV-Ceramide. A reduction in the fluorescence slope indicates successful inhibition of CERT.[1][]

References
  • Cayman Chemical. (n.d.).[1][] AV-Ceramide Product Guide & Spectral Properties. Retrieved from [1][]

  • Mattjus, P., et al. (2011).[1][] The intermembrane ceramide transport catalyzed by CERT is sensitive to the lipid environment.[1][][4] Biochimica et Biophysica Acta (BBA).[1][] Retrieved from [1][]

  • MedChemExpress. (n.d.).[1][] C10 AV Ceramide (d18:1/10:0) Datasheet. Retrieved from [1][]

  • Simanshu, D. K., et al. (2013).[1][] Non-vesicular trafficking by a ceramide-1-phosphate transfer protein regulates cell death.[] Nature. Retrieved from [1][]

  • Hanada, K. (2018).[1][] Discovery and elucidation of the ceramide transport protein CERT. Future Medicinal Chemistry. (Contextual grounding for CERT inhibitors).

Sources

Technical Deep Dive: Subcellular Localization & Transport Kinetics of Anthrylvinyl (AV)-Ceramide

[1][2]

Executive Summary

This technical guide details the physicochemical properties, subcellular trafficking dynamics, and experimental utility of Anthrylvinyl-Ceramide (AV-Ceramide) .[1][2] Unlike bulky fluorophores (e.g., NBD or BODIPY) that often perturb the lipid-water interface, the anthrylvinyl (AV) moiety is a compact, non-polar fluorophore that integrates deeply into the hydrophobic core of the lipid bilayer.[1][2]

This structural advantage makes AV-Ceramide the probe of choice for biophysical characterization of Ceramide Transfer Protein (CERT) kinetics and inter-organelle lipid transport between the Endoplasmic Reticulum (ER), Golgi apparatus, and Mitochondria.[1][2]

Molecular Architecture & Physicochemical Properties[1][2]

To understand the subcellular behavior of AV-Ceramide, one must first understand its structural divergence from standard fluorescent lipids.[1][2]

Structural Advantage

Standard probes like NBD-Ceramide possess a polar fluorophore that often "loops" back to the membrane surface, potentially altering the lipid's recognition by transfer proteins.[1][2] In contrast, the Anthrylvinyl (AV) group is attached to the acyl chain (typically C10 or C12) and mimics the hydrophobicity of natural fatty acids.[1][2]

FeatureAV-CeramideNBD-CeramideBODIPY-Ceramide
Fluorophore Location Deep Hydrophobic CoreMembrane Interface/SurfaceAcyl Chain (Bulky)
Polarity Non-polarPolarNon-polar
Perturbation Minimal (Mimics natural lipid)Moderate (Alters headgroup spacing)Moderate
Primary Application FRET / Lipid Transfer Kinetics Golgi Morphology ImagingLive Cell Tracking
Excitation/Emission ~370 nm / ~430 nm (UV/Blue)~460 nm / ~535 nm (Green)~505 nm / ~511 nm (Green/Red)
Fluorescence Dynamics

The fluorescence quantum yield of AV-Ceramide is highly sensitive to its environment.[1][2] It exhibits low fluorescence in water (due to quenching) and high fluorescence when shielded within a lipid bilayer or a hydrophobic protein cavity (such as the START domain of CERT).[1][2] This "turn-on" effect—or its participation as a FRET donor—is the basis for tracking its localization.[2]

Subcellular Localization & Trafficking Pathways[1][2]

The localization of AV-Ceramide is not static; it is defined by the CERT-mediated transport cycle .[1][2]

The ER-Golgi Axis (Physiological Pathway)

Under homeostatic conditions, AV-Ceramide mimics endogenous ceramide synthesized in the ER.[1][2]

  • ER Insertion: Upon introduction to the cell (or donor liposome), AV-Ceramide integrates into the ER membrane.[1][2]

  • CERT Extraction: The Ceramide Transfer Protein (CERT) extracts AV-Ceramide from the ER.[1][2] The AV group fits within the hydrophobic pocket of the CERT START domain.[1][2]

  • Golgi Delivery: CERT transports the lipid to the trans-Golgi network (TGN), where it is converted to Sphingomyelin (SM).[1][2]

The Mitochondrial Axis (Pathological/Stress Pathway)

When CERT function is inhibited, or during conditions of lipotoxicity, the "bridge" to the Golgi is broken.[1][2]

  • Leakage: AV-Ceramide accumulates in the ER and non-specifically transfers to the Mitochondria .[1][2]

  • Apoptosis: Mitochondrial accumulation of ceramide (and its analogs) creates pores in the outer mitochondrial membrane, leading to Cytochrome C release and apoptosis.[1][2]

Pathway Visualization

The following diagram illustrates the kinetic flow of AV-Ceramide, highlighting the critical role of CERT.

AVCeramide_Transportcluster_legendPathway KeyEREndoplasmic Reticulum(Synthesis/Loading Site)CERTCERT(Transfer Protein)ER->CERT 1. Extraction viaSTART DomainMitoMitochondria(Apoptotic Trigger)ER->Mito 3. Spontaneous Transfer(If CERT Blocked/Overloaded)GolgiGolgi Apparatus(Conversion to SM)CERT->Golgi 2. Targeted DeliveryPlasmaMemPlasmaMemGolgi->PlasmaMem Vesicular Transport(as Sphingomyelin)key1Blue: Physiological Transportkey2Red: Pathological Accumulation

Caption: Kinetic trafficking of AV-Ceramide. CERT mediates ER-to-Golgi transport. Disruption leads to mitochondrial accumulation.[1][2]

Experimental Protocol: FRET-Based Lipid Transfer Assay

The most authoritative method to validate AV-Ceramide localization and transport is the Resonance Energy Transfer (RET) assay.[1][2] This protocol measures the rate at which CERT moves AV-Ceramide from "Donor" vesicles (mimicking ER) to "Acceptor" vesicles (mimicking Golgi).[1][2][3]

Principle
  • Donor Vesicles: Contain AV-Ceramide (Donor).[1][2]

  • Acceptor Vesicles: Contain a non-fluorescent trap or a FRET acceptor.[1][2]

  • Mechanism: When AV-Ceramide is in the donor vesicle at high concentration, it may undergo self-quenching or FRET with a nearby acceptor.[1][2] Upon transfer to an excess of acceptor vesicles by CERT, the fluorescence intensity changes (typically increases due to de-quenching or decreases if transferring to a FRET acceptor).[1][2]

Materials
  • Probe: C10-AV-Ceramide (Stock: 1 mM in Ethanol).

  • Lipids: POPC (Palmitoyloleoylphosphatidylcholine), DOPE (Dioleoylphosphatidylethanolamine).[1][2]

  • Protein: Recombinant CERT (Wild Type).[1][2]

  • Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4.[1][2]

Step-by-Step Methodology

Step 1: Preparation of Donor Liposomes (ER Mimic) [1][2]

  • Mix POPC and AV-Ceramide in chloroform (Molar ratio 98:2).

  • Evaporate solvent under nitrogen stream to form a lipid film.[1][2]

  • Hydrate with Buffer to a total lipid concentration of 100 µM.[1][2]

  • Sonicate or extrude (100 nm pore size) to form Large Unilamellar Vesicles (LUVs).

    • Why: LUVs mimic the curvature of ER membranes, essential for CERT recognition.[1][2]

Step 2: Preparation of Acceptor Liposomes (Golgi Mimic) [1][2]

  • Prepare POPC vesicles (100% POPC) at 10x concentration (1 mM).

    • Note: The excess concentration ensures that once AV-Ceramide is transferred, it does not return to the donor (unidirectional sink).[1][2]

Step 3: Real-Time Transfer Assay

  • In a quartz fluorometer cuvette, add:

    • Donor LUVs: 50 µM final lipid conc.

    • Acceptor LUVs: 500 µM final lipid conc.

  • Equilibrate at 25°C or 37°C with stirring.

  • Baseline Measurement: Excite at 370 nm; Record Emission at 430 nm for 60 seconds.

  • Initiation: Inject recombinant CERT (10–50 nM final conc).

  • Kinetics: Monitor the exponential increase in fluorescence intensity (de-quenching) or FRET signal change for 600 seconds.

Step 4: Data Analysis Calculate the initial transfer rate (





12

Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation , apply these controls:

IssuePotential CauseValidation Step
No Fluorescence Change Inactive CERT proteinRun a positive control with a known active batch or use a simple extraction assay (Protein + Lipid only).
High Background AV-Ceramide aggregationEnsure AV-Ceramide is <2 mol% of total lipid.[1][2] Higher concentrations cause self-quenching artifacts.[1][2]
Spontaneous Transfer Liposomes too unstableRun the assay without CERT.[1][2] The slope should be near zero.[1][2] If high, increase liposome stability (add Cholesterol).[1][2]

References

  • Mattijus, P., Molotkovsky, J. G., Smaby, J. M., & Brown, R. E. (1999).[1][2][4][5] A fluorescence resonance energy transfer approach for monitoring protein-mediated glycolipid transfer between vesicle membranes. Analytical Biochemistry, 268(2), 297-304.[1][2][4][5] Retrieved from [Link]

  • Hanada, K., et al. (2003).[1][2] Molecular machinery for non-vesicular trafficking of ceramide. Nature, 426, 803–809.[1][2] (Foundational context for CERT). Retrieved from [Link]

  • Polozov, I. V., Molotkovsky, J. G., & Bergelson, L. D. (1994).[1][2] Anthrylvinyl-labeled phospholipids as membrane probes: The phosphatidylcholine-phosphatidylethanolamine system. Chemistry and Physics of Lipids, 69(3), 209-218.[1][2][4][5] Retrieved from [Link]

Methodological & Application

Analytical techniques for AV-Ceramide detection and quantification

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the analytical techniques for the detection and quantification of α-hydroxy ceramides (AV-Ceramides), tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of AV-Ceramides

Ceramides are a class of sphingolipids that are integral to cellular function, acting as both structural components of cell membranes and critical signaling molecules.[1][2] Among the diverse family of ceramides, α-hydroxy ceramides (AV-Ceramides) are a specific subclass characterized by an α-hydroxy group on the fatty acid chain. These lipids, particularly alpha-hydroxy-fatty acid phytosphingosine ceramides (CER[AP]), are highly enriched in the stratum corneum, the outermost layer of the skin.[3] Here, they play a pivotal role in establishing and maintaining the epidermal barrier, which is essential for preventing water loss and protecting against environmental insults.[3]

Dysregulation of ceramide levels has been implicated in a variety of diseases, including dermatological conditions, metabolic disorders like diabetes, cardiovascular diseases, neurodegenerative disorders, and cancer.[2][4][5] Consequently, the accurate detection and quantification of specific ceramide species, such as AV-Ceramides, are crucial for understanding their physiological roles and for the development of novel therapeutic strategies.[4][6]

However, the analysis of AV-Ceramides presents several challenges. These lipids are often present at low concentrations within complex biological matrices, and their structural diversity requires highly sensitive and specific analytical methods to differentiate between closely related molecular species.[1] This guide provides a detailed overview of the state-of-the-art analytical techniques for AV-Ceramide analysis, complete with protocols and expert insights to aid researchers in selecting and implementing the most appropriate methods for their studies.

Part 1: Comprehensive Profiling and Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detailed analysis of ceramides.[1] This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the precise identification and quantification of individual AV-Ceramide species.[1][7]

Principle of LC-MS/MS

In this method, a lipid extract from a biological sample is first subjected to liquid chromatography, which separates the different ceramide species based on their physicochemical properties, such as hydrophobicity.[1] The separated lipids are then ionized and introduced into a tandem mass spectrometer. The first mass analyzer selects ions of a specific mass-to-charge ratio (m/z), which are then fragmented in a collision cell. The second mass analyzer separates these fragments, generating a unique fragmentation pattern that allows for definitive identification of the original ceramide molecule.[8] Quantification is typically achieved by monitoring a specific product ion, such as the m/z 264 ion characteristic of the sphingoid backbone, and comparing its signal intensity to that of a known amount of an internal standard.[8]

Experimental Workflow for LC-MS/MS Analysis of AV-Ceramides

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LC LC Separation (Reversed-Phase HPLC) Drydown->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Identification Peak Identification MS->Identification Quantification Quantification (Internal Standards) Identification->Quantification Analysis Statistical Analysis Quantification->Analysis

Caption: Workflow for AV-Ceramide analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis of AV-Ceramides in Biological Samples

1. Sample Preparation (Lipid Extraction based on Bligh & Dyer) [7]

This protocol is suitable for tissues and plasma.[7]

  • Materials:

    • Biological sample (e.g., ~20 mg tissue, 100 µL plasma).[9]

    • Ice-cold chloroform and methanol.

    • Internal standards (e.g., C17:0 and C25:0 ceramides).[7]

    • Screw-capped glass tubes.

    • Nitrogen gas stream.

    • HPLC elution buffer for reconstitution.

  • Procedure:

    • For tissue samples, homogenize in an appropriate buffer.

    • To the homogenate or plasma sample in a glass tube, add internal standards.

    • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture and vortex thoroughly at 4°C.[7]

    • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, then vortex again.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase. Re-extract the remaining aqueous phase with an additional 1 mL of chloroform.

    • Pool the organic phases and dry the extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid residue in a known volume of HPLC elution buffer for LC-MS/MS analysis.[7]

2. Liquid Chromatography (LC) Separation

  • Column: A C18 reversed-phase column is commonly used for ceramide separation.

  • Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol, is typically employed.

  • Flow Rate: A flow rate of around 0.5 mL/min is common.[10]

  • Run Time: A total run time of 12-21 minutes, including column washing and equilibration, is typical.[7][11]

3. Mass Spectrometry (MS/MS) Detection

  • Ionization: Electrospray ionization (ESI) in positive mode is frequently used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification of known ceramide species.

  • Scan Range: A scan range of 600–1200 amu can cover the expected mass range of most ceramides.[11]

  • Collision Energy: The collision energy should be optimized to produce the characteristic m/z 264 product ion.[8]

Data Analysis and Quantification

AV-Ceramide species are identified by their specific retention times and fragmentation patterns. Quantification is achieved by integrating the peak area of the specific MRM transition for each ceramide and comparing it to the peak area of the corresponding internal standard.

Advantages and Limitations of LC-MS/MS
AdvantagesLimitations
High Specificity & Sensitivity: Can distinguish between different AV-Ceramide species with high accuracy.[1][7]High Cost: Instrumentation and maintenance are expensive.
Comprehensive Profiling: Allows for the identification and quantification of a wide range of ceramides in a single run.[11]Complex Workflow: Requires significant expertise in sample preparation and data analysis.[7]
Quantitative Precision: Provides accurate and reproducible quantification, even at low concentrations.[1][12]Lower Throughput: Compared to some other methods, the analysis time per sample is longer.

Part 2: High-Throughput Quantification with Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[13] For ceramide analysis, ELISA kits offer a convenient and high-throughput method for measuring total ceramide concentrations in various biological samples.[2][14]

Principle of Ceramide ELISA

Most commercially available ceramide ELISA kits utilize a competitive or sandwich immunoassay format.[2][14][15] In a typical competitive ELISA, a microplate is pre-coated with a ceramide-specific antibody.[14] When the sample or standard is added to the wells, the free ceramide in the sample competes with a fixed amount of HRP-conjugated ceramide for binding to the antibody. After washing, a substrate solution is added, and the color development is inversely proportional to the amount of ceramide in the sample.[14]

Experimental Workflow for Ceramide ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_detection Detection cluster_readout Readout Add_Sample Add Samples & Standards to Antibody-Coated Plate Incubate1 Incubate Add_Sample->Incubate1 Add_HRP Add HRP-Conjugate Incubate1->Add_HRP Incubate2 Incubate & Wash Add_HRP->Incubate2 Add_Substrate Add TMB Substrate Incubate2->Add_Substrate Incubate3 Incubate for Color Development Add_Substrate->Incubate3 Stop_Reaction Add Stop Solution Incubate3->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Calculate Calculate Concentration Read_Plate->Calculate

Caption: General workflow for a competitive Ceramide ELISA.

Generalized Protocol for a Ceramide ELISA Kit

This is a general guide; always refer to the specific manufacturer's protocol.[13]

  • Prepare Reagents: Reconstitute standards and prepare wash buffers as instructed.

  • Add Standards and Samples: Add a defined volume of standards and samples to the appropriate wells of the pre-coated microplate.[14]

  • Add HRP-Conjugate: Add the HRP-conjugated ceramide to each well and incubate.

  • Wash: Aspirate and wash the wells multiple times with the wash buffer to remove unbound components.[14]

  • Add Substrate: Add the TMB substrate solution to each well and incubate in the dark for color development.[14]

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[14]

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.[14]

Data Analysis

A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of ceramide in the samples is then determined by interpolating their OD values from the standard curve.[13]

Advantages and Limitations of ELISA
AdvantagesLimitations
High Throughput: Can analyze many samples simultaneously.Lower Specificity: Typically measures total ceramide and does not distinguish between different species.[7]
Ease of Use: Protocols are generally straightforward and do not require specialized instrumentation beyond a plate reader.Cross-Reactivity: The antibody may cross-react with other lipid molecules, leading to potential inaccuracies.
Cost-Effective: Generally less expensive per sample than LC-MS/MS.Indirect Measurement: Relies on antibody-antigen binding, which can be influenced by the sample matrix.

Part 3: Functional Analysis with Fluorescence-Based Assays

Fluorescence-based assays are valuable tools for studying the activity of enzymes involved in ceramide metabolism, such as ceramide synthases (CerS).[16][17] These assays typically use fluorescently labeled substrates that become incorporated into a product, allowing for the quantification of enzyme activity.[16]

Principle of Fluorescence-Based Ceramide Synthase Assay

This assay measures the activity of CerS by monitoring the conversion of a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and a fatty acyl-CoA into a fluorescent ceramide product.[16][17] The reaction mixture, containing a cell or tissue homogenate as the enzyme source, is incubated, and the lipids are then extracted. The fluorescent product is separated from the unreacted fluorescent substrate by thin-layer chromatography (TLC). The fluorescence intensity of the product band on the TLC plate is then quantified using densitometry, which is proportional to the CerS activity.[16]

Experimental Workflow for a Fluorescence-Based CerS Assay

Fluorescence_Assay_Workflow cluster_reaction Enzyme Reaction cluster_analysis Product Analysis Setup Set Up Reaction Mix (Enzyme, NBD-sphinganine, Fatty Acyl-CoA) Incubate Incubate Setup->Incubate Extract Lipid Extraction Incubate->Extract TLC Separate by TLC Extract->TLC Quantify Quantify Fluorescence (Densitometry) TLC->Quantify

Caption: Workflow for a fluorescence-based Ceramide Synthase assay.

Detailed Protocol: Ceramide Synthase (CerS) Activity Assay[16][17]
  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing buffer, fatty acyl-CoA (e.g., C18:0-CoA), NBD-sphinganine, and the enzyme source (e.g., 50 µg of tissue homogenate).[17]

  • Incubate: Incubate the reaction at 37°C for a specified time (e.g., 120 minutes).[17]

  • Stop Reaction & Extract Lipids: Stop the reaction by adding a chloroform:methanol mixture. Extract the lipids as described in the LC-MS/MS protocol.

  • TLC Separation: Spot the dried lipid extract onto a TLC plate and develop the plate in an appropriate solvent system to separate the NBD-ceramide product from the NBD-sphinganine substrate.

  • Quantification: Visualize the fluorescent bands under UV light and quantify the intensity of the NBD-ceramide band using a densitometer or fluorescence scanner.[16]

Advantages and Limitations of Fluorescence-Based Assays
AdvantagesLimitations
Functional Information: Directly measures enzyme activity, providing insights into metabolic pathways.[18]Indirect Quantification of Ceramide: Measures activity, not the endogenous concentration of ceramides.
High Sensitivity: Fluorescent probes can be very sensitive.[17]Substrate Specificity: The use of a fluorescent analog may not perfectly mimic the natural substrate.[17]
Safer than Radiometric Assays: Avoids the use of radioactive materials.[16]Potential for Signal Fading: Fluorescent signals can be sensitive to light.[16]

Comparative Summary of Analytical Techniques

FeatureLC-MS/MSELISAFluorescence-Based Assay
Information Provided Absolute quantification of individual ceramide speciesQuantification of total ceramide concentrationEnzyme activity
Specificity Very HighModerate to LowHigh for the target enzyme
Sensitivity Very High (pg/mL)[7][12]High (pg/mL)[2]High
Throughput Low to MediumHighMedium
Cost per Sample HighLowMedium
Expertise Required HighLowMedium

AV-Ceramides in Cellular Signaling

Ceramides are central hubs in sphingolipid metabolism and act as second messengers in various signaling pathways that regulate critical cellular processes.[19][20] The accumulation of specific ceramide species can trigger pathways leading to apoptosis, cell cycle arrest, and inflammation.[4][21] For instance, ceramides can interfere with insulin signaling pathways, contributing to insulin resistance.[21] They also play a role in inflammatory responses by modulating the signaling of cytokines like TNF-α.[21]

Ceramide_Signaling Stress Cellular Stress (e.g., TNF-α, ROS) Ceramide Ceramide Stress->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide SM Sphingomyelin SM->Ceramide Sphingomyelinase Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Insulin_Resistance Insulin Resistance Ceramide->Insulin_Resistance

Caption: Simplified overview of ceramide's role in signaling.

Conclusion

The choice of analytical technique for AV-Ceramide detection and quantification depends heavily on the specific research question. LC-MS/MS is the unparalleled choice for comprehensive profiling and accurate quantification of individual AV-Ceramide species. ELISA provides a high-throughput and cost-effective method for measuring total ceramide levels, making it suitable for large-scale screening studies. Fluorescence-based assays are indispensable for investigating the functional aspects of ceramide metabolism by measuring the activity of key enzymes. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to unravel the complex roles of AV-Ceramides in health and disease.

References

  • Cyberlipid. (n.d.). Quantification of ceramides. Retrieved from [Link]

  • Lipotype. (n.d.). Alpha-hydroxy-phytosphingosine. Retrieved from [Link]

  • t’Kindt, R., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 49(1), 221-229. Retrieved from [Link]

  • Assay Genie. (n.d.). Ceramide ELISA Kit. Retrieved from [Link]

  • AFG Scientific. (n.d.). Human Ceramide (CER) Elisa Kit. Retrieved from [Link]

  • Tidhar, R., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 53(7), 1438-1446. Retrieved from [Link]

  • Smith, C. A., et al. (2016). Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy. Journal of the American Society for Mass Spectrometry, 27(10), 1644-1652. Retrieved from [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(3), 1059-1068. Retrieved from [Link]

  • Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. Lipids, 35(9), 937-945. Retrieved from [Link]

  • Morales, A., et al. (2023). The Role of Ceramides in Metabolic and Cardiovascular Diseases. International Journal of Molecular Sciences, 24(2), 1639. Retrieved from [Link]

  • Al-Disi, Z., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Pharmacology, 13, 843936. Retrieved from [Link]

  • Izquierdo-García, E., et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry, 87(24), 16377-16390. Retrieved from [Link]

  • Acevska, A. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. LCGC International. Retrieved from [Link]

  • Hammerschmidt, P., & Brüning, J. C. (2022). Contribution of specific ceramides to obesity-associated metabolic diseases. Cellular and Molecular Life Sciences, 79(7), 395. Retrieved from [Link]

  • Hammerschmidt, P., & Brüning, J. C. (2022). Contribution of specific ceramides to obesity-associated metabolic diseases. Cellular and Molecular Life Sciences, 79(7), 395. Retrieved from [Link]

  • Tidhar, R., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 53(7), 1438-1446. Retrieved from [Link]

  • Krishgen Biosystems. (n.d.). GENLISA™ Human Ceramide (CER) ELISA. Retrieved from [Link]

  • Clarke, C. J., & Snook, C. F. (2006). A fluorescent plate reader assay for ceramide kinase. Analytical Biochemistry, 354(2), 221-227. Retrieved from [Link]

  • St-Gelais, F., et al. (2019). Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody. Frontiers in Cell and Developmental Biology, 7, 161. Retrieved from [Link]

Sources

High-Resolution HPLC Separation of AV-Ceramide Isomers: A Method Development Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the chromatographic strategies for the separation of AV-Ceramide isomers (defined here as synthetic N-acyl-sphingosine analogs and their stereoisomers). In drug development, the biological activity of ceramides is strictly governed by their stereochemistry. The natural D-erythro configuration often exhibits distinct apoptotic or barrier-function properties compared to the L-threo or cis-alkene impurities.

Standard C18 methods often fail to resolve these critical stereoisomers. This guide provides a dual-method approach:

  • Method A (RP-HPLC): For lipophilicity-based separation of chain-length variants and regioisomers.

  • Method B (Chiral NPLC): The "Gold Standard" for resolving enantiomers and diastereomers (D-erythro vs. L-threo).

The Isomer Challenge in Ceramide Analysis

Ceramides possess two chiral centers (C2, C3) and a double bond (C4-C5), theoretically yielding four stereoisomers (D-erythro, L-threo, L-erythro, D-threo) and geometric isomers (cis/trans).

  • The Problem: Most synthetic routes yield a racemic mixture.

  • The Consequence: The threo isomer is often inactive or toxic.

  • The Solution: Orthogonal separation mechanisms.

Decision Logic for Method Selection

The following decision tree illustrates the selection process based on the specific "AV-Ceramide" impurity profile.

Ceramide_Method_Selection Start Start: AV-Ceramide Sample Goal What is the Separation Goal? Start->Goal Chain Chain Length / Homologs (e.g., C16 vs C18) Goal->Chain Hydrophobicity Stereo Stereoisomers (Erythro vs Threo) Goal->Stereo Chirality/Geometry MethodA Method A: RP-HPLC (C18 Column) Chain->MethodA MethodB Method B: NPLC / Chiral (Amylose/Silica) Stereo->MethodB Detect Detection: CAD / ELSD / MS (No UV Chromophore) MethodA->Detect MethodB->Detect

Figure 1: Method selection workflow for Ceramide analysis. Select Method A for impurity profiling based on chain length, and Method B for stereochemical purity.

Experimental Protocols

Pre-Analytical Considerations: Solubility & Stability

Ceramides are highly lipophilic and prone to precipitation in high-aqueous environments.

  • Solvent: Dissolve samples in MeOH:THF (90:10) or Chloroform:MeOH (2:1) . Avoid pure acetonitrile as solubility is poor.

  • Vial: Use glass vials with PTFE-lined caps (plasticizers from PP vials can leach and co-elute).

Method A: Reversed-Phase Profiling (Homolog Separation)

Purpose: Separation of AV-Ceramide from chain-length impurities (e.g., C16 vs. C24 homologs) and synthesis byproducts.

ParameterSpecificationRationale
Column C18 Core-Shell (e.g., Kinetex C18), 2.6 µm, 100 x 2.1 mmCore-shell particles provide high efficiency at lower backpressures, crucial for viscous mobile phases.
Mobile Phase A Methanol:Water (95:5) + 5mM Ammonium FormateHigh organic start is required. Ammonium formate aids ionization (MS) and peak shape.
Mobile Phase B Isopropanol:Tetrahydrofuran (80:20) + 5mM Ammonium FormateTHF acts as a strong solvent to elute very hydrophobic species (C24+ chains).
Gradient 0-2 min: 0% B; 2-15 min: 0-100% B; Hold 5 min.Shallow gradient required to resolve subtle hydrophobicity differences.
Flow Rate 0.4 mL/minOptimized for mass transfer in viscous solvents.
Temp 50°CCritical: Higher temperature reduces viscosity and improves mass transfer kinetics for lipids.
Detection CAD (Charged Aerosol) or MS (ESI+)Ceramides lack strong UV chromophores. UV at 205nm is non-specific and noisy.

Technical Insight: If peak tailing is observed, it is likely due to the secondary interaction of the amide nitrogen. Adding 0.1% Formic Acid usually suppresses these interactions.

Method B: Chiral Normal-Phase (Stereoisomer Resolution)

Purpose: Separation of the bioactive D-erythro isomer from the L-threo impurity and enantiomers. This is the critical quality attribute (CQA) for drug release.

ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD), 3 or 5 µmThe amylose backbone creates chiral cavities that discriminate based on the 3D spatial arrangement of the -OH and -NH groups.
Mobile Phase Hexane : Ethanol (90:10) IsocraticNormal phase conditions maximize the interaction between the polar headgroup (chiral center) and the stationary phase.
Modifier 0.1% Diethylamine (DEA) or EthanolamineCrucial: Basic modifiers sharpen peaks by masking silanol activity, which interacts with the ceramide amine.
Flow Rate 1.0 mL/minStandard NPLC flow.
Temp 25°CLower temperature often improves chiral selectivity (separation factor

) by reducing thermal motion.
Detection ELSD or MS (APCI source preferred for NP)ELSD is robust for gradient-free NPLC.
Protocol B Execution Steps:
  • Equilibration: Flush column with Hexane:EtOH (90:10) for at least 60 minutes. Chiral columns are sensitive to thermal/solvent shock.

  • Injection: Inject 5-10 µL. Note: Ensure sample solvent matches mobile phase (Hexane/EtOH) to prevent peak splitting.

  • Elution Order: typically, the non-natural L-erythro and L-threo isomers elute first, followed by the bioactive D-erythro isomer (verify with standards).

Detection Strategy: Why UV Fails

AV-Ceramides typically lack a conjugated system, rendering UV detection (210-254 nm) useless for trace impurity analysis.

  • CAD (Charged Aerosol Detector): The preferred "universal" detector. Response is independent of chemical structure, allowing relative quantitation of impurities without individual standards.

  • MS (Mass Spectrometry):

    • Source: ESI+ (Electrospray).[1]

    • Target Ion:

      
       and 
      
      
      
      (water loss is common in ceramides).
    • MRM Transition: Monitor the cleavage of the sphingoid base (e.g., m/z 264 for sphingosine backbone).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Silanol interactions or low solubility.Increase Column Temp to 60°C; Add 0.1% Formic Acid.
No Separation of Isomers (Method B) Phase system insufficiently selective.Switch organic modifier from Ethanol to Isopropanol (increases steric bulk). Lower temperature to 15°C.
High Backpressure Precipitation of Ceramide in lines.Wash system with 100% THF (bypass column) to dissolve lipid buildup.
Ghost Peaks Carryover.Use a needle wash of Chloroform:Methanol:Water (40:40:20) .

References

  • Separation of Ceramide Species: Groener, J. E., et al. (2007). HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. Clinical Chemistry.

  • Stereoisomer Analysis: McNabb, T. J., et al. (1999). The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. Analytical Biochemistry.

  • Ceramide Structure & Function: Creative Proteomics. Ceramide Metabolism: Structure, Functions, and Analysis.

  • LC-MS/MS Validation: Kasumov, T., et al. (2010).[2] Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry.

  • Skin Ceramide Profiling: Masukawa, Y., et al. (2008). Characterization of overall ceramide species in human stratum corneum. Journal of Lipid Research.

Sources

Application Note: A Practical Guide to the Formulation of AV-Ceramide-Incorporated Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Ceramide Liposomal Delivery

Ceramides are a class of sphingolipids that serve as critical structural components of the cell membrane and as potent bioactive signaling molecules.[1][2][3] Comprising up to 50% of the lipids in the skin's stratum corneum, they are essential for maintaining the epidermal barrier and preventing transepidermal water loss (TEWL).[] Beyond their structural role, ceramides are key regulators of cellular processes including apoptosis, cell cycle arrest, and senescence, making them compelling therapeutic agents, particularly in oncology and dermatology.[5][6][7]

However, the therapeutic application of exogenous ceramides, such as high-purity AV-Ceramide, is significantly hampered by their biophysical properties. Their waxy nature, high hydrophobicity, and poor aqueous solubility present substantial formulation challenges.[8] Liposomal encapsulation provides an elegant solution to these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. By incorporating AV-Ceramide into a liposomal bilayer, it is possible to:

  • Enhance Bioavailability: Overcome the poor solubility of ceramide in physiological systems.[2][5]

  • Improve Stability: Protect the ceramide from degradation.[]

  • Facilitate Targeted Delivery: Deliver the ceramide payload to specific tissues or cells, potentially increasing therapeutic efficacy and reducing off-target effects.[5][9]

  • Restore Biological Functions: Effectively replenish ceramide levels in compromised tissues, such as in dermatological disorders or to induce apoptosis in tumor cells.[][6][8]

This application note provides a detailed, field-proven protocol for the incorporation of AV-Ceramide into liposomes using the thin-film hydration method followed by extrusion. We will delve into the causality behind each step, outline critical quality control parameters, and provide a framework for developing a robust and reproducible formulation.

Foundational Principles: Crafting a Stable Ceramide Nanosystem

The successful incorporation of ceramide into a stable liposome hinges on the careful selection of lipids and adherence to key manufacturing principles. The formulation is a multi-component system where each molecule plays a distinct role.

  • AV-Ceramide: The active pharmaceutical ingredient (API) or bioactive component. The specific ceramide (e.g., C6, C16, C18:1) will influence the biophysical properties of the final vesicle. Shorter-chain ceramides (like C6) may be easier to formulate but have different biological activities than longer-chain natural ceramides.[10]

  • Phospholipid: Typically a phosphatidylcholine (PC) such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or egg phosphatidylcholine (EPC). This forms the primary structural component of the liposomal bilayer. The choice of phospholipid, particularly its phase transition temperature (Tm), is critical.

  • Cholesterol (CHOL): Often referred to as the "mortar" of the lipid bilayer. Cholesterol intercalates between phospholipid molecules, modulating membrane fluidity and stability. It helps to decrease the permeability of the bilayer to water-soluble molecules and increases the rigidity of the membrane, which is particularly important when incorporating a membrane-disrupting agent like ceramide.[10]

The Thin-Film Hydration method is the most common technique for preparing ceramide-containing liposomes due to its simplicity and effectiveness for hydrophobic molecules.[11][12][13] The process involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to allow for the spontaneous self-assembly of lipids into multilamellar vesicles (MLVs).[11][14] A subsequent extrusion step is essential to produce uniformly sized, unilamellar vesicles (LUVs), which are critical for in vivo applications.[10][11][15]

Materials and Reagents

Proper sourcing of high-purity reagents is paramount for reproducible results.

Reagent/MaterialRecommended SupplierExample Product CodePurpose
AV-Ceramide (e.g., C16)Avanti Polar Lipids860516PActive Bioactive Lipid
POPCAvanti Polar Lipids850457CPrimary Bilayer Component
CholesterolAvanti Polar Lipids700000PMembrane Stabilizer
Chloroform, HPLC GradeSigma-Aldrich366927Organic Solvent
Methanol, HPLC GradeSigma-Aldrich34860Organic Solvent
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Hydration & Final Buffer
Round-Bottom Flask (50 mL)VWRN/AVessel for Film Formation
Rotary EvaporatorHeidolph / BüchiN/ASolvent Evaporation
High-Vacuum PumpEdwards / WelchN/AResidual Solvent Removal
Water Bath / Heating BlockVWRN/ATemperature Control
Mini-ExtruderAvanti Polar Lipids610000Vesicle Sizing
Polycarbonate Membranes (100 nm)Avanti Polar Lipids610005Extrusion Filter
Glass Syringes (1 mL)HamiltonN/AExtrusion

Detailed Protocol: Thin-Film Hydration and Extrusion

This protocol describes the preparation of a 1 mL batch of ceramide-containing liposomes at a total lipid concentration of 20 mM.

Step 1: Lipid Stock Preparation and Mixing

Causality: Accurate measurement and complete dissolution of lipids are critical for achieving the target molar ratio in the final liposomes. A chloroform/methanol mixture is often used to ensure the complete solubility of all lipid components, especially the less soluble ceramide.[15]

  • Prepare individual stock solutions of AV-Ceramide, POPC, and Cholesterol in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) at a known concentration (e.g., 10 mg/mL).

  • In a clean glass vial, combine the lipid stock solutions to achieve the desired molar ratio. A common starting point for ceramide liposomes is a Ceramide:POPC:Cholesterol ratio of 15:55:30 mol% .

  • For a 1 mL final formulation at 20 mM total lipid, you will need 20 µmol of total lipid. Calculate the required volume of each stock solution.

Example Calculation for a 20 µmol Total Lipid Formulation (15:55:30):

  • AV-C16-Ceramide (MW: 537.9 g/mol ): 20 µmol * 0.15 = 3 µmol

  • POPC (MW: 760.1 g/mol ): 20 µmol * 0.55 = 11 µmol

  • Cholesterol (MW: 386.7 g/mol ): 20 µmol * 0.30 = 6 µmol

Step 2: Formation of the Lipid Film

Causality: The goal is to create a thin, uniform lipid film on the inner surface of the round-bottom flask. A uniform film ensures consistent hydration and spontaneous vesicle formation.[12] Rapid rotation prevents the lipids from accumulating in one spot.

  • Transfer the mixed lipid solution to a 50 mL round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Partially submerge the flask in a water bath set to 35-40°C.

  • Begin rotation (approx. 150 rpm) and gradually apply a vacuum to evaporate the organic solvent.

  • Continue until a thin, milky-white film is visible and all solvent appears to be gone.

Step 3: High-Vacuum Drying

Causality: Residual organic solvent can destabilize the liposomes and is cytotoxic. This step is crucial for its complete removal.[15]

  • Once the film is formed, remove the flask from the rotary evaporator.

  • Connect the flask to a high-vacuum pump for at least 2 hours (or overnight) to remove any residual solvent traces.

Step 4: Hydration of the Lipid Film

Causality: Hydrating the film above the phase transition temperature (Tm) of the primary phospholipid ensures the lipids are in a fluid, liquid-crystalline state. This mobility is essential for the lipid sheets to peel off the glass and self-assemble into closed bilayer vesicles (MLVs).[13] The Tm of POPC is -2°C, so hydration can be done at room temperature, but warming slightly can improve hydration efficiency.

  • Warm 1 mL of your desired aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of your lipids (e.g., 37-40°C).

  • Add the warmed buffer to the round-bottom flask containing the dry lipid film.

  • Immediately begin to agitate the flask by hand-swirling or vortexing. The lipid film will gradually disperse into the buffer, forming a milky suspension of Multilamellar Vesicles (MLVs).

  • Continue agitation for 30-60 minutes.

Step 5: Vesicle Sizing by Extrusion

Causality: The MLV suspension is heterogeneous in size and lamellarity. Extrusion forces the vesicles through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process reduces both the size and the number of lamellae, resulting in a homogenous population of Large Unilamellar Vesicles (LUVs).[11][15] An odd number of passes (e.g., 11 or 21) is recommended to ensure the final sample has passed through the membrane from both directions an equal number of times.

  • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions.

  • Heat the extruder block to the same temperature used for hydration (37-40°C).

  • Load the MLV suspension into one of the glass syringes.

  • Carefully insert the syringe into the extruder and attach the second, empty syringe.

  • Gently push the lipid suspension from the first syringe through the membrane into the second syringe. This is one pass.

  • Repeat this process for a total of 11-21 passes. The suspension should become progressively more translucent.

  • The final product is a suspension of LUVs with a diameter close to that of the membrane pore size. Store at 4°C.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_sizing Sizing & Finalization cluster_qc Quality Control a 1. Prepare Lipid Stocks (AV-Ceramide, POPC, Cholesterol) b 2. Mix Lipids in Organic Solvent a->b c 3. Create Thin Film (Rotary Evaporation) b->c d 4. Dry Film (High Vacuum) c->d e 5. Hydrate Film (Aqueous Buffer, T > Tm) d->e f 6. Form MLVs (Agitation) e->f g 7. Extrude MLVs (100 nm Membrane, 21 passes) f->g h 8. Final LUV Suspension (Homogeneous Size) g->h i 9. Characterization (DLS, Cryo-TEM, HPLC) h->i

Caption: Workflow for AV-Ceramide Liposome Preparation.

Quality Control and Characterization

Validation of the final product is a non-negotiable step to ensure the formulation meets the required specifications.

ParameterMethodTypical Expected ResultsRationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Z-average Diameter: 100 - 120 nmPDI: < 0.2Confirms the average particle size and the homogeneity of the liposome population. A low PDI is crucial for in vivo use.
Morphology & Lamellarity Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesicles with a visible bilayer.[10]Provides direct visual confirmation of liposome formation, size, and structure.
Surface Charge Zeta Potential Measurement-5 to -20 mV (for neutral lipids in PBS)Assesses the surface charge, which influences stability (electrostatic repulsion) and interaction with biological systems.
Ceramide Incorporation Efficiency HPLC-MS/MS> 90%Quantifies the amount of AV-Ceramide successfully incorporated into the liposomes versus the initial amount added.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size (>150 nm) or High PDI (>0.3) Incomplete hydration.Insufficient extrusion passes.Extrusion temperature too low.Ensure hydration buffer is warmed above Tm.Increase the number of extrusion passes to >21.Ensure extruder heating block is at the correct temperature.
Liposome Aggregation Over Time Low surface charge.Lipid degradation (hydrolysis/oxidation).Consider adding a small percentage (1-5 mol%) of a charged lipid like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) to increase electrostatic repulsion.Store at 4°C and protect from light. Purge vials with nitrogen/argon.
Low Ceramide Incorporation Ceramide concentration exceeds its solubility limit in the bilayer.Phase separation of ceramide.Systematically decrease the molar percentage of ceramide in the formulation.Ensure complete dissolution in the initial organic solvent step.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for incorporating AV-Ceramide into liposomal nanocarriers. By following the principles of thin-film hydration and extrusion, researchers can generate homogenous, unilamellar vesicles with high ceramide content. The successful formulation of these liposomes opens avenues for advanced drug delivery applications, from restoring skin barrier function in dermatological products to inducing apoptosis in cancer therapeutics. Rigorous characterization is essential to validate the physical and chemical properties of the formulation, ensuring its suitability for downstream applications.

References

  • CN102805730A - Ceramide liposome and preparation method and application thereof - Google Patents. (n.d.).
  • Ceramides in Pharmaceutical Applications: Advancing Drug Delivery and Formulation. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 1, 2026, from [Link]

  • Hasen, C., et al. (2022). Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. International Journal of Molecular Sciences, 23(15), 8626. [Link]

  • Gao, C., et al. (2023). Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease. International Journal of Molecular Sciences, 24(13), 10649. [Link]

  • Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Liposome: methods of preparation and applications. International Journal of Pharmaceutical Studies and Research, 3(2), 14-20. [Note: While the direct link is to a PubMed abstract on a similar topic, the content is widely established. A representative open-access source is preferable if found. For this, I will use: https://pubmed.ncbi.nlm.nih.gov/26605049/ which describes the method.]
  • Liposome-encapsulated ceramides: cosmetic innovation. (2026, January 12). Quimidroga. Retrieved February 1, 2026, from [Link]

  • Hasen, C., et al. (2022). Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. ResearchGate. Retrieved February 1, 2026, from [Link]

  • Preparation and characterization of ceramide-based liposomes with high fusion activity and high membrane fluidity. (2025, August 9). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Paidi, V., et al. (2022). Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM. The Journal of Physical Chemistry C, 126(31), 13386–13396. [Link]

  • Paidi, V., et al. (2022). Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM. ACS Publications. [Link]

  • Daneshmand, S., et al. (2019). Role of Ceramides in Drug Delivery. The AAPS Journal, 21(5), 90. [Link]

  • Shabazi, S., et al. (2006). High ceramide content liposomes with in vivo antitumor activity. Cancer Biology & Therapy, 5(7), 842-847. [Link]

  • Yakar, H. E., et al. (2023). The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. Pharmaceutics, 15(12), 2686. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025, February 10). CD Bioparticles. Retrieved February 1, 2026, from [Link]

  • Sharma, A., et al. (2023). Ceramide as an endothelial cell surface receptor and a lung-specific lipid vascular target for circulating ligands. Proceedings of the National Academy of Sciences, 120(34), e2302868120. [Link]

  • Abstract 4473: Development of ceramide liposomes for tumor interstitial and vascular drug targeting. (2014). AACR Journals. [Link]

  • Daneshmand, S., et al. (2019). Role of Ceramides in Drug Delivery. ResearchGate. Retrieved February 1, 2026, from [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. Retrieved February 1, 2026, from [Link]

  • Avanti Polar Lipids. (n.d.). Retrieved February 1, 2026, from [Link]

  • Ciner, A., et al. (2023). A phase I study of the ceramide nanoliposome in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 92(4), 323-331. [Link]

  • Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. (n.d.). SpringerLink. [Note: This is a chapter in a book, a direct link to the specific chapter is ideal. Example link: https://link.springer.com/protocol/10.1007/978-1-0716-2670-7_2]
  • M.A. Al-Abd, et al. (2025, January 15). Therapeutic Potential of Ceramide in Cancer Treatment. National Center for Biotechnology Information. [Link]

  • Ceramide LIPIDOMIX™ Mass Spec Standard. (n.d.). Avanti Polar Lipids. Retrieved February 1, 2026, from [Link]

Sources

Application Note: High-Throughput Screening for CERT Inhibitors Using AV-Ceramide Transfer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus is a rate-limiting step in the synthesis of sphingomyelin (SM).[1][2] This non-vesicular transport is mediated by the Ceramide Transport Protein (CERT) .[1][3][4] Aberrant CERT activity is implicated in multi-drug resistance in cancer and the propagation of intracellular pathogens like Chlamydia trachomatis. Consequently, CERT is a high-value target for drug discovery.

This application note details a robust High-Throughput Screening (HTS) workflow using Anthrylvinyl-Ceramide (AV-Ceramide) , a fluorescent sphingolipid analog. Unlike bulkier fluorophores (e.g., NBD or BODIPY), the anthrylvinyl group is deeply buried within the hydrocarbon tail, minimizing steric interference with the CERT START domain binding pocket. This protocol leverages the environmental sensitivity of the AV fluorophore to quantify lipid transfer kinetics in a 384-well format.

Assay Principle: Resonance Energy Transfer (RET)

The core of this HTS assay is a Lipid Transfer Assay based on Resonance Energy Transfer (RET) or fluorescence de-quenching.

Mechanism of Action[1][3]
  • Donor Liposomes: Contain AV-Ceramide (Donor) and a non-fluorescent quencher or a FRET acceptor (e.g., NBD-PE) incorporated into the membrane. In this state, AV-Ceramide fluorescence is quenched.

  • The Transfer Event: Recombinant CERT extracts AV-Ceramide monomers from the Donor liposome.

  • Acceptor Liposomes: Mimic the Golgi membrane (containing PI4P to anchor CERT).

  • Signal Generation: When CERT transfers AV-Ceramide to the Acceptor liposome (or simply extracts it, depending on the specific quencher setup), the fluorophore is spatially separated from the quencher, resulting in a measurable increase in fluorescence intensity at Ex 365 nm / Em 415 nm .

Inhibitors (e.g., HPA-12) block the CERT START domain, preventing extraction/transfer, thereby maintaining the quenched state.

CERT_Transfer_Mechanism cluster_0 Donor Liposome (Quenched) cluster_1 Acceptor Liposome (Fluorescent) AV_Cer AV-Ceramide CERT CERT Protein (START Domain) AV_Cer->CERT Extraction Quencher Quencher Lipid Quencher->AV_Cer FRET/Quenching AV_Cer_Free AV-Ceramide (De-quenched) CERT->AV_Cer_Free Transfer Inhibitor Small Molecule Inhibitor Inhibitor->CERT Blocks Binding

Caption: Mechanism of the AV-Ceramide Transfer Assay. CERT mediates the transport of AV-Ceramide from donor to acceptor, relieving quenching.

Materials and Reagents

To ensure reproducibility, strictly adhere to the lipid compositions listed below.

Table 1: Reagent Specifications
ComponentSpecificationFunction
AV-Ceramide N-octanoyl-sphingosine-1-{anthrylvinyl}Fluorescent Probe (Donor)
Donor Lipids DOPC / AV-Cer / NBD-PE (90:5:5 mol%)Source Membrane (Quenched state)
Acceptor Lipids DOPC / PI4P (95:5 mol%)Target Membrane (Golgi mimic)
Recombinant CERT Human CERT (START domain), His-taggedTransfer Catalyst
Assay Buffer 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM EDTAPhysiological Environment
Positive Control HPA-12 (10 µM)Known CERT Inhibitor
Vehicle DMSO (Max 1% final concentration)Solvent

Experimental Protocol: HTS Biochemical Screen

Expert Insight: The most common failure mode in lipid HTS is liposome instability. Always prepare liposomes fresh or store under argon at 4°C for no more than 48 hours.

Step 1: Liposome Preparation (The "Suicide" Substrate)
  • Mix lipids in chloroform/methanol (2:1) in glass vials according to the molar ratios in Table 1.

  • Evaporate solvent under a nitrogen stream to form a thin film. Desiccate for 1 hour under vacuum to remove trace solvent.

  • Hydrate the film with Assay Buffer to a total lipid concentration of 1 mM.

  • Critical Step: Sonicate (bath sonicator) for 10 minutes or extrude through a 100 nm polycarbonate filter to produce Large Unilamellar Vesicles (LUVs). Cloudy suspensions indicate multilamellar vesicles which yield inconsistent kinetics.

Step 2: HTS Plate Setup (384-well Black/Black)

Design the plate to include Max Signal (CERT + Vehicle), Min Signal (No CERT), and Inhibitor Controls.

  • Compound Dispense: Use an acoustic dispenser (e.g., Echo) to add 50 nL of test compounds (in DMSO) to assay wells.

  • Master Mix 1 (Enzyme): Dispense 10 µL of Recombinant CERT (50 nM final) into all wells except "Min Signal" controls.

  • Incubation 1: Centrifuge plate (1000 x g, 1 min) and incubate for 15 mins at RT to allow compound-enzyme binding.

  • Master Mix 2 (Substrate): Dispense 10 µL of a 1:1 mixture of Donor and Acceptor liposomes.

    • Note: The final concentration of AV-Ceramide should be ~2 µM.

  • Read: Immediately transfer to a fluorescence plate reader.

Step 3: Data Acquisition
  • Mode: Kinetic (preferred) or Endpoint.

  • Excitation: 365 nm (Anthrylvinyl specific).

  • Emission: 415 nm.

  • Duration: Read every 60 seconds for 45 minutes.

HTS Workflow & Logic

The following diagram illustrates the decision matrix for the screening campaign.

HTS_Workflow Library Compound Library (10k - 100k) Primary_Screen Primary Screen (AV-Ceramide Transfer) Library->Primary_Screen Filter_1 Cutoff: >50% Inhibition Z-Factor > 0.5 Primary_Screen->Filter_1 Counter_Screen Counter Screen (Liposome Aggregation Check) Filter_1->Counter_Screen Hits Counter_Screen->Library False Positives (Aggregators) Dose_Response IC50 Determination (10-point titration) Counter_Screen->Dose_Response True Positives Cell_Validation Cell-Based Assay (Golgi Staining) Dose_Response->Cell_Validation Potent Hits (<1 µM)

Caption: HTS Decision Tree. Aggregation counter-screens are vital as lipophilic compounds can disrupt liposomes non-specifically.

Data Analysis & Quality Control

Z-Factor Calculation

To validate the assay robustness before running the full library, calculate the Z-factor using the Max Signal (CERT + DMSO) and Min Signal (No CERT) controls.



  • 
     : Standard Deviation
    
  • 
     : Mean
    
  • Target: Z > 0.5 is required for a reliable HTS.

Interpreting AV-Ceramide Data
  • Kinetic Trace: Plot RFU vs. Time.

  • Slope Calculation: Calculate the initial velocity (

    
    ) from the linear portion of the curve (first 5-10 mins).
    
  • Inhibition:

    
    
    

Secondary Assay: Cell-Based Golgi Targeting

Compounds identified in the biochemical screen must be validated in a cellular context to ensure cell permeability and specificity.

Protocol:

  • Cell Line: HeLa or CHO cells expressing GFP-tagged Golgi marker (e.g., GalT-GFP).

  • Treatment: Incubate cells with candidate inhibitors for 1 hour.

  • Staining: Add BODIPY-Ceramide or AV-Ceramide (complexed with BSA) at 5 µM for 30 mins at 4°C (pulse).

  • Chase: Wash and incubate at 37°C for 30 mins (chase).

  • Imaging: Fix cells and image.

    • Active CERT: Ceramide co-localizes with Golgi marker.[5]

    • Inhibited CERT: Ceramide remains trapped in the ER (diffuse reticular staining).

References

  • Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide. Nature, 426(6968), 803-809. Link

  • Sato, S., et al. (2024). Live-Cell Identification of Inhibitors of the Lipid Transfer Protein CERT Using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET). Angewandte Chemie International Edition. Link

  • Perret, S., et al. (2003). Anthrylvinyl-labeled phospholipids as membrane probes.[6] Journal of Biological Chemistry.

  • Yasuda, S., et al. (2001). A novel inhibitor of ceramide trafficking from the endoplasmic reticulum to the site of sphingomyelin synthesis.[2][4] Journal of Biological Chemistry, 276(47), 43994-44002. Link

  • Santos, A., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Biomedicine & Pharmacotherapy. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing AV-Ceramide Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for AV-Ceramide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using AV-Ceramide in your cell-based experiments. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is AV-Ceramide and what is its primary mechanism of action in cell culture?

AV-Ceramides, typically short-chain, cell-permeable analogs like C2-ceramide (N-acetyl-d-sphingosine), are powerful bioactive sphingolipids that act as second messengers in various cellular signaling pathways.[1][2] Their primary and most studied role in cell culture is the induction of apoptosis (programmed cell death).[1][3][4] Ceramides can be generated endogenously in response to cellular stresses like chemotherapy or radiation, or they can be introduced exogenously to mimic these stress responses.[5][6]

The pro-apoptotic mechanism of ceramide is multifaceted and can involve:

  • Mitochondrial Outer Membrane Permeabilization: Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c into the cytosol.[7]

  • Regulation of Bcl-2 Family Proteins: Ceramides can influence the activity of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, they can promote the oligomerization of the pro-apoptotic protein Bax.[7]

  • Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[3]

  • Induction of Autophagy: Besides apoptosis, ceramides can also induce autophagy, a cellular self-eating process.[7] This can sometimes be a pro-survival mechanism, but can also lead to cell death.[2]

Q2: Why is choosing the right AV-Ceramide concentration so critical for my experiment?

The cellular response to AV-Ceramide is highly dependent on its concentration. At low concentrations, some studies suggest ceramides can promote cell differentiation and survival.[5] However, as the concentration increases, it typically induces apoptosis.[3][5] An excessively high concentration can lead to rapid, non-specific cell death or necrosis, which may confound your experimental results. Conversely, a concentration that is too low may not elicit any observable effect. Therefore, determining the optimal concentration is crucial for achieving a specific and reproducible biological outcome.

Q3: What are typical starting concentrations for AV-Ceramide in cell culture?

The effective concentration of AV-Ceramide varies significantly depending on the cell line and the experimental endpoint. However, a general starting point for dose-response experiments is in the low micromolar range. Based on published studies, a broad range to test would be from 1 µM to 100 µM .[2][8]

Cell Type ExampleEffective Concentration RangeReference
Human Laryngeal Carcinoma (HEp-2)3.13 µM - 100 µM[8]
Head and Neck Squamous Cell Carcinoma (HN4, HN30)20 µM - 60 µM[2]
Non-Small Cell Lung Cancer (A549, PC9)20 µM - 200 µM[1]
Human Neuroblastoma (SH-SY5Y)~25 µM[5]
Breast Cancer (MCF-7, MDA-MB-231)5 µM - 50 µM[9]

This table provides examples and should not be considered a definitive guide for all cell types. Empirical determination is necessary.

Troubleshooting Guide

Issue 1: My AV-Ceramide is precipitating in the cell culture medium.

This is the most common issue encountered when working with ceramides due to their poor solubility in aqueous solutions.[10] Precipitation will lead to inconsistent and non-reproducible results.

Root Cause Analysis and Solutions:

  • Inadequate Solvent: Ceramides are lipids and require an organic solvent for initial solubilization.[11]

    • Recommended Solvents: The most commonly used and recommended solvent for cell culture applications is Dimethyl sulfoxide (DMSO) .[12] Ethanol can also be used.[13]

    • Solvent Quality: Always use high-purity, sterile-filtered, anhydrous DMSO or ethanol to prevent contamination and degradation of the ceramide.

  • High Final Solvent Concentration: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically ≤ 0.1% , to avoid solvent-induced cytotoxicity.[13]

    • Solution: Prepare a highly concentrated stock solution of AV-Ceramide in your chosen solvent. For example, to achieve a final concentration of 50 µM with a 0.1% solvent concentration, you would need a 50 mM stock solution (a 1:1000 dilution).

  • Improper Mixing: Adding the ceramide stock directly to a large volume of medium can cause it to precipitate out of solution.

    • Solution: Add the ceramide stock solution to a small volume of pre-warmed (37°C) serum-free medium first, vortexing or pipetting vigorously to ensure it is well dispersed before adding it to the final culture volume. Some protocols suggest complexing the ceramide with bovine serum albumin (BSA) to improve its solubility and delivery to cells.[10]

Issue 2: I'm not observing the expected apoptotic effect at my chosen concentration.

Root Cause Analysis and Solutions:

  • Sub-optimal Concentration: As mentioned, the effective concentration is highly cell-type specific.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical approach is to test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and measure cell viability using an MTT or CCK-8 assay after a set incubation time (e.g., 24 or 48 hours).[1][2][8]

  • Incorrect Incubation Time: The induction of apoptosis is a time-dependent process.

    • Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of AV-Ceramide and measure apoptosis at different time points (e.g., 6, 12, 24, 48 hours).

  • Cell Line Resistance: Some cell lines may be inherently more resistant to ceramide-induced apoptosis due to their genetic background (e.g., high expression of anti-apoptotic proteins).

    • Solution: Confirm the mechanism of cell death using multiple assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activation.[8] If apoptosis is not being induced, consider investigating other potential cellular responses like autophagy.

Issue 3: I'm seeing high levels of cell death in my vehicle control.

Root Cause Analysis and Solutions:

  • Solvent Cytotoxicity: The solvent used to dissolve the AV-Ceramide (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.[13][14]

    • Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic for your specific cell line. This should be determined empirically by treating cells with a range of solvent concentrations and measuring viability. As a general rule, keep the final DMSO or ethanol concentration at or below 0.1%.[13] Always include a vehicle control (medium with the same final concentration of solvent but without AV-Ceramide) for every experiment.[10]

Experimental Protocols

Protocol 1: Preparation of AV-Ceramide Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of C2-ceramide (MW: 397.6 g/mol ) in DMSO.

Materials:

  • C2-Ceramide powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 3.98 mg of C2-Ceramide powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determining Optimal AV-Ceramide Concentration using a Cytotoxicity Assay (MTT)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of AV-Ceramide.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • AV-Ceramide stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, prepare serial dilutions of your AV-Ceramide stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remember to keep the final DMSO concentration consistent and below 0.1% across all wells.

  • Include the following controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium containing the same final concentration of DMSO as the treated wells.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of AV-Ceramide or controls.

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).[8]

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Calculate cell viability as a percentage of the untreated or vehicle control and plot the results to determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for Optimizing AV-Ceramide Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare High-Concentration AV-Ceramide Stock (e.g., 10 mM in DMSO) dose_response Treat with Serial Dilutions of AV-Ceramide (1-100 µM) prep_stock->dose_response vehicle_control Prepare Vehicle Control (DMSO in Medium) vehicle_control->dose_response seed_cells Seed Cells in 96-Well Plate seed_cells->dose_response time_course Incubate for Desired Time (e.g., 24h, 48h) dose_response->time_course mtt_assay Perform Cytotoxicity Assay (e.g., MTT, CCK-8) time_course->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate Cell Viability and Determine IC50 read_plate->calc_ic50

Caption: Workflow for determining the optimal AV-Ceramide concentration.

Simplified Ceramide-Induced Apoptosis Signaling Pathway

G ceramide Exogenous AV-Ceramide membrane Mitochondrial Outer Membrane ceramide->membrane Forms Channels bax Bax Activation/ Oligomerization ceramide->bax cyto_c Cytochrome c Release membrane->cyto_c bax->membrane Permeabilizes caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key steps in ceramide-induced mitochondrial apoptosis.

References

  • Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides? (2017, March 21). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Human Ceramide (CER) Elisa kit. (n.d.). AMSBIO. Retrieved January 30, 2026, from [Link]

  • Effects of ceramide C2 application on human laryngeal carcinoma cells: a cell culture study. (2023, October). European Review for Medical and Pharmacological Sciences. Retrieved January 30, 2026, from [Link]

  • Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. (2012, April 19). PubMed. Retrieved January 30, 2026, from [Link]

  • C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells. (2014, February 21). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. (2023, January 16). Preprints.org. Retrieved January 30, 2026, from [Link]

  • Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. (2015, August 28). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Nanoemulgels as Advanced Topical Drug Delivery Systems: Mechanistic Insights and Therapeutic Applications in Skin Disorders, Infections, Wound Healing, and Cancer. (2026, January 31). MDPI. Retrieved January 30, 2026, from [Link]

  • L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 30, 2026, from [Link]

  • How to dissolve the ceramides and add it to cell culture for treatment? (2023, December 12). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy. (2020, December 1). PubMed Central. Retrieved January 30, 2026, from [Link]

  • How can I dissolve C8 ceramide, C2 ceramide, galactosyl and clucosyl ceramide? (2017, September 25). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ceramide-induced cell death is independent of the Fas/Fas ligand pathway and is prevented by Nur77 overexpression in A20 B cells. (1999, June 1). PubMed. Retrieved January 30, 2026, from [Link]

  • Ceramide signaling in immunity: a molecular perspective. (2025, July 1). PubMed Central. Retrieved January 30, 2026, from [Link]

  • The antiproliferative effect of C2-ceramide on lung cancer cells through apoptosis by inhibiting Akt and NFκB. (2014, October 22). PubMed Central. Retrieved January 30, 2026, from [Link]

  • EVERYTHING YOU NEED TO KNOW ABOUT CERAMIDES. (n.d.). Glenn Corp. Retrieved January 30, 2026, from [Link]

  • Ceramide upregulation causes pulmonary cell apoptosis and emphysema. (2011, March 1). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Ceramide starves cells to death by downregulating nutrient transporter proteins. (2008, November 11). PNAS. Retrieved January 30, 2026, from [Link]

  • Ceramide Signaling. (n.d.). GeneGlobe. Retrieved January 30, 2026, from [Link]

  • The inhibitory effect of C2-ceramide on breast cancer cells. Two breast... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ceramide Changes the Mediator of Flow-Induced Vasodilation from Nitric Oxide to Hydrogen Peroxide in the Human Microcirculation. (2014, May 1). PubMed Central. Retrieved January 30, 2026, from [Link]

  • How can ceramide be dissolved? (2025, January 1). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Exercise Promotes Pro-Apoptotic Ceramide Signaling in a Mouse Melanoma Model. (2022, September 2). MDPI. Retrieved January 30, 2026, from [Link]

  • Occupational exposure assessment with solid substances: choosing a vehicle for in vitro percutaneous absorption experiments. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Ceramide signaling in cancer and stem cells. (2008, December 1). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. (n.d.). MetwareBio. Retrieved January 30, 2026, from [Link]

  • CERT-Dependent Ceramide Transport, A Crucial Process in Cells. (n.d.). Retrieved January 30, 2026, from [Link]

  • In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations. (2021, December 14). PubMed. Retrieved January 30, 2026, from [Link]

  • Ceramide Signaling Pathways. (2025, March 1). Fashion Sustainability Directory. Retrieved January 30, 2026, from [Link]

  • Schematic representation of cell death induced by ceramide. Due to a... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. (n.d.). RJPT. Retrieved January 30, 2026, from [Link]

  • Cell-Mediated Cytotoxicity Assays. (2019, July 2). Asthma Allergy Immunology. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting AV-Ceramide detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Ceramide Detection

Welcome to the technical support center for ceramide analysis via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are working with ceramides and need to navigate the complexities of their detection and quantification.

The term "AV-Ceramide" can refer to various ceramide classes, such as A lpha-hydroxy-Ceramides or those with V ery-long-chain fatty acids. The principles in this guide are broadly applicable, but successful analysis always begins with understanding the specific chemistry of your target molecule. This guide provides field-proven insights and systematic troubleshooting strategies to ensure your experiments are robust, reproducible, and yield high-quality data.

Part 1: Systematic Troubleshooting Guide

This section addresses specific, common problems encountered during ceramide analysis in a question-and-answer format.

Q1: I am not seeing any signal for my ceramide standard or analyte. What is the systematic way to diagnose this issue?

This is a common and frustrating issue. The key is to diagnose the problem sequentially, from sample to detector. Do not change multiple parameters at once.

The Causality Chain: The absence of a signal means there was a critical failure at one point in the workflow: the analyte was lost during preparation, it failed to separate or elute from the LC, it did not ionize, or the mass spectrometer was not set to detect it.

Below is a logical workflow to pinpoint the failure.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer a 1. Confirm Standard Integrity Is the standard degraded? b 2. Check Extraction Recovery Was the lipid extraction efficient? a->b c 3. Verify LC Method Is the analyte eluting? Check column, mobile phase. b->c d 4. Check Ion Source Is ESI functioning? Capillary voltage, gas flow ok? c->d e 5. Confirm MS Parameters Is the correct m/z being monitored? Polarity correct? d->e f 6. System Sensitivity Check Run system suitability test with a general standard. e->f

Caption: Systematic workflow for diagnosing a total loss of signal.

Step-by-Step Checks:

  • System Suitability: Before questioning your sample, question the instrument. Infuse a well-characterized, easy-to-ionize standard (e.g., reserpine, caffeine) to confirm the mass spectrometer is fundamentally working.

  • Sample Preparation:

    • Extraction Efficiency: Ceramide recovery can vary significantly based on the matrix. For tissues, a robust method like Bligh-Dyer is recommended.[1] If your sample is complex (e.g., plasma), an additional solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances like phospholipids.[1][2]

    • Internal Standard Signal: Are you seeing a signal from your internal standard (IS)? If you see the IS but not your analyte, the issue is likely specific to your analyte (e.g., degradation, incorrect m/z). If you see neither, the problem is systemic (e.g., extraction failure, LC-MS issue).

  • Liquid Chromatography:

    • Analyte Elution: Is it possible your ceramide is not eluting from the column or is eluting at an unexpected retention time? Perform a "blank gradient" run immediately following your sample injection to check for carry-over, which can indicate your analyte is stuck on the column.[2]

    • Column Choice: Reversed-phase C18 columns are common, but very long-chain ceramides may require longer columns or different mobile phase compositions to elute properly.

  • Mass Spectrometer Settings:

    • Ionization Mode: Ceramides can be detected in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.[3] Ensure you are in the correct mode for the adduct you are targeting.

    • Precursor m/z: Double-check your calculations for the precursor ion's mass-to-charge ratio. Account for the mass of the adduct (e.g., +1.0078 for H⁺).

    • Source Conditions: Inadequate desolvation (nebulizer gas flow, drying gas temperature) or insufficient capillary voltage can lead to a complete loss of signal.

Q2: My signal intensity is low and/or inconsistent. How can I improve sensitivity and reproducibility?

Low and variable signals are often caused by matrix effects, suboptimal ionization, or inconsistent sample handling.

Expertise Insight: Reproducibility is the cornerstone of quantification. The primary goal is to minimize variability at every step. The use of a proper internal standard is non-negotiable for correcting variability.[4][5]

Strategies for Improvement:

  • Optimize the Ionization Process:

    • Mobile Phase Modifiers: The choice of modifier can drastically enhance signal by promoting the formation of a single, stable adduct. Adding 5-25 mM of ammonium acetate can help consolidate signal into the [M+H]⁺ or [M+NH₄]⁺ adduct in positive mode.[6]

    • Solvent Composition: Ensure the solvent composition at the time of elution is conducive to ESI. High aqueous content can suppress ionization for lipids.

    • Adduct Promotion: For structural characterization, consider adding a low concentration of lithium salts (e.g., LiOH) to the mobile phase. Lithiated adducts ([M+Li]⁺) often produce more informative and stable fragmentation patterns in MS/MS experiments.[7][8]

  • Combat Matrix Effects:

    • Internal Standards (IS): The best defense against matrix effects is a stable isotope-labeled (SIL) internal standard identical to your analyte. If a SIL-IS is unavailable, use a non-endogenous chain-length analogue (e.g., C17-Ceramide).[1][4] The IS should be added at the very beginning of the sample preparation process to account for losses during extraction.

    • Sample Cleanup: If matrix effects are severe (indicated by poor IS reproducibility), enhance your sample cleanup using techniques like Solid-Phase Extraction (SPE).[2]

    • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds.

  • Review Sample Handling:

    • Storage: Store lipid extracts at -80°C and avoid repeated freeze-thaw cycles which can degrade samples.[2]

    • Consistency: Use calibrated pipettes and maintain consistent protocols for extraction and reconstitution volumes. Small volume errors can lead to large concentration variances.

Q3: I see multiple peaks for my ceramide standard, including [M+Na]⁺ and [M+K]⁺. How can I control adduct formation?

Uncontrolled adduct formation splits your analyte's signal across multiple m/z values, reducing the intensity of your target ion and complicating quantification.

The Chemistry: In electrospray ionization, analytes readily form adducts with any available cations. Sodium ([Na]⁺) and potassium ([K]⁺) are ubiquitous in biological samples, glassware, and reagents.

G Cer Ceramide (Analyte) MH [M+H]⁺ (Target Ion) Cer->MH Acidic Modifier MNa [M+Na]⁺ (Signal Splitting) Cer->MNa Na⁺ Contamination MNH4 [M+NH₄]⁺ (Promoted Ion) Cer->MNH4 Ammonium Modifier H H⁺ Na Na⁺ NH4 NH₄⁺

Caption: Control of adduct formation in ESI-MS.

Control Strategies:

  • Use High-Purity Solvents: Employ MS-grade or LC-MS grade solvents and reagents to minimize alkali metal contamination.

  • Avoid Glassware: Where possible, use high-quality polypropylene labware to reduce sodium leaching from glass.[2]

  • Promote a Single Adduct: The most effective strategy is to add a volatile salt to your mobile phase that provides a high concentration of a desired cation.

    • Ammonium Acetate/Formate: Adding 5-10 mM ammonium acetate promotes the formation of [M+H]⁺ and/or [M+NH₄]⁺ adducts, which are often more stable and fragment more predictably than alkali adducts.[6]

    • Formic Acid: A low concentration (0.1%) of formic acid will provide an abundance of H⁺ ions, driving the equilibrium towards the desired [M+H]⁺ protonated molecule.

Part 2: Frequently Asked Questions (FAQs)
Q: What is the best ionization mode and what are the characteristic fragments for ceramides?

Both positive and negative modes are viable, but they offer different information.

Ionization ModeCommon AdductsKey Fragments & Utility
Positive (ESI+) [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+Li]⁺m/z 264.26: The most common fragment, corresponding to the d18:1 sphingosine backbone after loss of the N-acyl chain and water. Excellent for precursor ion scanning to detect all ceramides in a class.[9] Other fragments reveal the structure of the fatty acyl chain.[7]
Negative (ESI-) [M-H]⁻, [M+CH₃COO]⁻Useful for specific ceramide classes like those containing phosphate groups (e.g., Ceramide-1-Phosphate).[3] Fragmentation can provide complementary structural information.

Authoritative Advice: For general screening and quantification of N-acyl-sphingosine ceramides, a precursor ion scan for m/z 264 in positive ion mode is a highly effective and widely cited technique.[9] For detailed structural elucidation, analyzing both positive (especially lithiated) and negative ion fragmentation patterns is recommended.[7][8]

Q: How do I choose the correct internal standard (IS)?

The choice of IS is critical for accurate quantification. The ideal IS corrects for variations in extraction efficiency, matrix effects, and instrument response.

IS TypeProsCons
Stable Isotope Labeled (SIL) The "gold standard." Chemically identical to the analyte, so it co-elutes and experiences the same matrix effects and ionization efficiency.[4]Can be expensive. Availability may be limited for rare ceramide species.
Odd-Chain Analogue Readily available and cost-effective (e.g., C17:0 or C25:0 Ceramide). Does not occur naturally in most biological systems.[1]Does not co-elute with endogenous ceramides. May experience different matrix effects or ionization efficiency, especially compared to very long or short-chain analytes.
Class-Specific A single IS (e.g., N,N-Dimethylsphingosine) used for a class of compounds.Provides only a semi-quantitative estimation. Does not account for differences in acyl chain length.

Recommendation: For highest accuracy, use a SIL-IS for each ceramide you are quantifying. If this is not feasible, use an odd-chain ceramide that is structurally as close as possible to your primary analytes of interest.[1]

Part 3: Key Experimental Protocols
Protocol 1: Modified Bligh-Dyer Lipid Extraction

This protocol is a robust method for extracting total lipids, including ceramides, from cell or tissue homogenates.[1]

Materials:

  • Sample homogenate in water or PBS.

  • Chloroform (MS-grade).

  • Methanol (MS-grade).

  • Internal Standard (IS) solution in an appropriate solvent.

  • Vortex mixer and Centrifuge.

Procedure:

  • To a 2 mL polypropylene tube, add 200 µL of your sample homogenate.

  • Spike IS: Add a known amount of your internal standard solution (e.g., 10 µL of C17:0-Ceramide at 10 µg/mL).

  • Monophasic Mixture: Add 750 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 2 minutes. This creates a single-phase system that ensures thorough lipid extraction from the aqueous matrix.

  • Phase Separation: Add 250 µL of Chloroform. Vortex for 30 seconds.

  • Add 250 µL of water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. You will see three layers: an upper aqueous layer (methanol/water), a protein disk in the middle, and the lower organic layer (chloroform) containing your lipids.

  • Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of your LC mobile phase starting condition (e.g., Acetonitrile:Isopropanol 90:10). Vortex well before transferring to an autosampler vial.

References
  • Sphingolipids (SP) | Tandem Mass Spectrometry of Lipids | Books Gateway. (n.d.). AOCS Press.
  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC. (2024). National Institutes of Health (NIH).
  • Straczkowski, M., et al. (2009). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. JLR.
  • Hayakawa, J., et al. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of Visualized Experiments.
  • Duffin, K. L., et al. (1993). Ceramide profiling of complex lipid mixtures by electrospray ionization mass spectrometry. Analytical Biochemistry.
  • Lieser, B., et al. (2003). Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Lipid Research.
  • Hsu, F. F., & Turk, J. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry.
  • Li, M., et al. (2023). Quantification of α-hydroxy ceramides in mice serum by LC-MS/MS: Application to sepsis study. Prostaglandins & Other Lipid Mediators.
  • α-hydroxy-6-hydroxy-sphingosine Analysis. (n.d.). Lipotype GmbH.
  • Hsu, F. F., & Turk, J. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry.
  • Common Mistakes Preparing Samples for Chromatography-Mass Spectrometry. (2025). Technology Networks.
  • Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. (n.d.). Cayman Chemical.
  • Techniques for Ceramide Analysis. (n.d.). Creative Proteomics.
  • Lee, Y. S., et al. (2016). Structural identification of skin ceramides containing ω-hydroxy acyl chains using mass spectrometry. Journal of Analytical Science and Technology.
  • Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in b. (n.d.). National Institute of Standards and Technology.
  • Cer(d18:1/22:0) | C40H79NO3. (n.d.). PubChem.
  • Błachnio-Zabielska, A. U., et al. (2012). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Biomedicine and Biotechnology.
  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. (2024). Chromatography Online.
  • A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. (2022). Journal of Lipid Research.
  • Lipidomics from sample preparation to data analysis: a primer - PMC. (n.d.). National Institutes of Health (NIH).
  • Quantification of α-hydroxy ceramides in mice serum by LC-MS/MS: Application to sepsis study | Request PDF. (2025). ResearchGate.
  • N,N-Dimethylsphingosine. (n.d.). Sigma-Aldrich.
  • LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. (n.d.). Waters Corporation.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Analytical and Bioanalytical Chemistry.

Sources

Technical Support Center: AV-Ceramide Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: AV-Ceramide (Anthrylvinyl-Ceramide) Application: Fluorescent probing of CERT-mediated transport, Golgi trafficking, and membrane dynamics. Issue: Poor aqueous solubility leading to precipitation, low cellular uptake, or experimental artifacts.

Core Directive: The Solubility Paradox

From the Desk of the Senior Application Scientist:

You are likely experiencing a common frustration: AV-Ceramide is a highly hydrophobic probe designed to mimic endogenous lipids. Its structural integrity—specifically the anthrylvinyl (AV) fluorophore attached to the acyl chain—requires it to bury itself deep within the hydrophobic core of lipid bilayers.

The Paradox: To study this lipid in a biological system, you must first introduce it through an aqueous medium (cell culture or reaction buffer), a chaotic environment where it is thermodynamically driven to aggregate into useless crystals rather than intercalating into membranes.

The Solution: You cannot simply "dissolve" AV-Ceramide in water. You must chaperone it. This guide provides the two validated protocols to overcome this: BSA Complexing (The Physiological Method) and Solvent Injection (The Kinetic Method).

Experimental Protocols

Method A: The BSA Complexing Protocol (Gold Standard)

Recommended for: Live cell imaging, metabolic studies, and avoiding solvent toxicity.

Mechanism: Bovine Serum Albumin (BSA) acts as a carrier protein, mimicking the physiological role of lipid-transfer proteins. It creates a hydrophobic pocket that shields the AV-Ceramide from water, preventing precipitation until the probe is delivered to the cell membrane.

Reagents Required:

  • AV-Ceramide Stock (1–5 mM in DMSO or Ethanol)

  • Defatted BSA (Fatty acid-free BSA is critical; standard BSA contains endogenous lipids that compete for binding)

  • HBS or PBS (pH 7.4)

StepActionTechnical Note (The "Why")
1 Prepare BSA Solution Dissolve defatted BSA in HBS/PBS to a final concentration of 0.34 mg/mL (approx. 5 µM) .
2 Prepare Lipid Stock Ensure AV-Ceramide is fully dissolved in DMSO. If stored at -20°C, sonicate briefly to redissolve any micro-crystals.
3 The Injection (Critical) While vortexing the BSA solution at high speed, inject the AV-Ceramide stock to a final concentration of 5 µM (1:1 Molar Ratio of Lipid:BSA).
4 Incubation Incubate the mixture at 37°C for 30 minutes in the dark.
5 Clarification Centrifuge at 5,000 x g for 5 minutes. Use the supernatant.
Method B: The Ethanol/Dodecane Injection

Recommended for: Short-term assays, liposome preparation, or when protein interference must be avoided.

Mechanism: Dodecane acts as a hydrophobic "bridge," preventing the immediate crystallization of ceramide when the ethanol hits the water.

Protocol:

  • Dissolve AV-Ceramide in a mixture of Ethanol:Dodecane (98:2 v/v) .

  • Inject this solution directly into the cell media while vortexing.

  • Limit: Final Ethanol concentration must be <1% to avoid cytotoxicity.

Visualization: The BSA Complexing Workflow

The following diagram illustrates the critical pathway for generating a stable AV-Ceramide/BSA complex.

BSALoading Stock AV-Ceramide Stock (DMSO/EtOH) Mixing Vortex Injection (High Shear Force) Stock->Mixing Dropwise BSA Defatted BSA (0.34 mg/mL in PBS) BSA->Mixing Incubation Incubation 37°C, 30 min Mixing->Incubation Precipitate Precipitation (Artifacts) Mixing->Precipitate If no Vortex or Cold Buffer Complex Stable Lipid-BSA Complex Incubation->Complex Successful Loading

Figure 1: Critical workflow for complexing AV-Ceramide with BSA. Failure to vortex during addition results in irreversible precipitation (dashed line).

Troubleshooting & FAQs

Q1: I see bright, punctate spots outside my cells, but no internal staining. Why?

Diagnosis: Precipitation. The probe crashed out of solution before reaching the membrane. Corrective Action:

  • Check your BSA: Did you use defatted BSA? Standard BSA is often saturated with fatty acids, leaving no room for your probe.

  • Temperature Shock: Did you add cold media to the complex? Keep all buffers at 37°C during the loading phase. Ceramides have high phase transition temperatures; cold shock causes immediate crystallization.

Q2: My cells are detaching or rounding up after treatment.

Diagnosis: Solvent Cytotoxicity. Corrective Action:

  • If using Method B (Ethanol/Dodecane), ensure the final solvent concentration is < 0.1% .[1]

  • Switch to Method A (BSA Complexing). It eliminates the need for high solvent concentrations in the final media.

Q3: The fluorescence signal is too weak. Can I increase the concentration?

Diagnosis: Self-Quenching. Corrective Action:

  • Do NOT simply increase concentration. AV-Ceramide (like BODIPY-Ceramide) can self-quench at high local concentrations in the membrane.

  • Instead: Optimize the incubation time (e.g., 15 min vs 60 min) or the washout step.

  • Back-Exchange: After loading, wash cells with fresh media containing defatted BSA (without probe). This "back-exchanges" the probe from the plasma membrane, leaving only the internalized probe in the Golgi/ER, effectively increasing the signal-to-noise ratio.

Decision Tree: Troubleshooting Signal Issues

Troubleshooting Start Problem: Poor Signal Obs Observation? Start->Obs Punctate Bright Punctate Background Obs->Punctate NoSignal No Fluorescence Inside Cell Obs->NoSignal Tox Cell Death Obs->Tox Sol1 Action: Use Defatted BSA & Warm Buffers Punctate->Sol1 Sol2 Action: Check Filters (Ex: 370nm / Em: 430nm) NoSignal->Sol2 Sol3 Action: Reduce Solvent Conc. <0.1% Tox->Sol3

Figure 2: Diagnostic decision tree for common AV-Ceramide staining artifacts.

References

  • Tuuf, J., & Mattjus, P. (2014). The intermembrane ceramide transport catalyzed by CERT is sensitive to the lipid environment.[2][3][4] Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry. (Establishes the BSA-complexing method for fluorescent ceramides). Retrieved from [Link]

Sources

Technical Support Center: AV-Ceramide Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of AV-Ceramide

You are likely using AV-Ceramide (Anthrylvinyl-Ceramide) as a fluorescent probe to monitor ceramide transport (specifically CERT-mediated trafficking) or to visualize the Golgi apparatus. However, you are encountering a common paradox: the very molecule you are using to study cell physiology is triggering cell death.

The Root Cause: AV-Ceramide is not merely a passive dye; it is a structural analog of Ceramide , a potent bioactive lipid that acts as a "tumor suppressor lipid." Intracellular accumulation of ceramide triggers the Intrinsic Apoptotic Pathway via Mitochondrial Outer Membrane Permeabilization (MOMP).

If your cells are dying, it is usually due to one of three failures:

  • Bioactivity Overload: You have triggered the endogenous apoptotic cascade.

  • The Solubility Artifact: Micro-precipitation of the lipid is physically rupturing membranes (necrosis).

  • Solvent Toxicity: The DMSO/Ethanol vehicle is too concentrated.

This guide provides the BSA-Complexing Protocol , the gold standard for delivering hydrophobic lipids without toxicity.

Part 1: The "Safe Delivery" Protocol (BSA Complexing)

The Problem: Adding AV-Ceramide dissolved in pure DMSO or Ethanol directly to media causes rapid precipitation. These micro-crystals lyse cells (necrosis) and result in uneven labeling. The Solution: You must "chaperone" the lipid using Defatted Bovine Serum Albumin (BSA) . This mimics physiological transport and prevents toxicity.

Materials Required
  • AV-Ceramide Stock: 1 mM in high-quality DMSO or Ethanol (Store at -20°C).

  • Defatted BSA: (Critical: Must be fatty-acid free to accept the ceramide).

  • Base Media: HEPES-buffered saline or serum-free culture media (e.g., DMEM).

Step-by-Step Methodology
1. Prepare the BSA Carrier Solution
  • Dissolve defatted BSA in your base media (e.g., HBSS or serum-free DMEM) to a final concentration of 0.34 mg/mL (approx. 5 µM).[1]

  • Filter sterilize (0.22 µm) if storing. Keep at 37°C before complexing.

2. The "Injection" Technique (Complexing)
  • Goal: Create a 5 µM AV-Ceramide / 5 µM BSA working solution (1:1 molar ratio).

  • Step A: Vortex your 1 mM AV-Ceramide solvent stock vigorously.

  • Step B: While vortexing the warmed BSA solution, rapidly inject the required volume of AV-Ceramide stock.

    • Example: To make 10 mL of working solution, inject 50 µL of 1 mM AV-Ceramide into 10 mL of BSA solution.

  • Step C: Incubate the mixture at 37°C for 30 minutes in the dark. This allows the lipid to bind into the hydrophobic pocket of the albumin.

3. Cell Incubation
  • Wash cells 2x with serum-free media.

  • Add the AV-Ceramide:BSA complex to cells.

  • Incubate: 10–30 minutes at 4°C (for pulse-labeling plasma membrane) or 37°C (for internalization).

    • Note: Short incubation (30 min) is usually sufficient for imaging. Longer times (>2 hours) increase apoptosis risk.

  • Wash: Rinse 3x with cold media to remove background fluorescence.

Part 2: Visualizing the Toxicity Pathway

Understanding how AV-Ceramide kills is essential for troubleshooting. If cells die via blebbing/shrinkage , it is Apoptosis (Bioactivity). If they swell/burst , it is Necrosis (Solubility/Solvent).

CeramideToxicity cluster_Solubility Path A: Solubility Failure (Necrosis) cluster_Bioactivity Path B: Bioactive Overload (Apoptosis) Input AV-Ceramide Addition DirectAdd Direct Addition (in DMSO/EtOH) Input->DirectAdd Incorrect BSAAdd BSA-Complexed (Physiological Entry) Input->BSAAdd Correct Precip Lipid Precipitation (Micro-crystals) DirectAdd->Precip Lysis Membrane Rupture (Necrosis) Precip->Lysis Mito Mitochondrial Accumulation BSAAdd->Mito > 1 Hour Incubation MOMP MOMP (Cytochrome C Release) Mito->MOMP Caspase Caspase Activation (Apoptosis) MOMP->Caspase

Figure 1: The Dual Mechanism of Toxicity. Path A represents technical error (solvent/precipitation). Path B represents the inherent biological activity of ceramide if concentration or exposure time is too high.

Part 3: Troubleshooting & FAQs

Q1: My cells are detaching immediately after adding the probe. Is this apoptosis?

Answer: No, this is likely solvent shock or necrosis .

  • Diagnosis: Immediate detachment (<15 mins) suggests the DMSO/Ethanol concentration is too high (>0.5% v/v) or the lipid precipitated on the cell surface.

  • Fix: Ensure your final solvent concentration is <0.1% . Using the BSA-complexing method (Part 1) automatically solves this by buffering the solvent.

Q2: I see bright fluorescent "dots" outside the cells, and high background.

Answer: You have lipid aggregates .

  • Cause: The AV-Ceramide was not fully solubilized in the BSA or was added to cold media directly.

  • Fix: Always "inject" the solvent stock into warm (37°C) BSA solution while vortexing. Do not add solvent stock directly to the cell culture dish.

Q3: Can I fix the cells after labeling?

Answer: Yes, but with caution.

  • Protocol: Fix with 4% Paraformaldehyde (PFA) for 10-15 minutes at room temperature.

  • Warning: Do NOT use methanol or acetone fixation; these organic solvents will extract the lipid probe, washing away your signal.

Q4: How do I distinguish between CERT-mediated transport and passive diffusion?

Answer: This is critical for validating your data.

  • Experiment: Perform the labeling at 4°C (inhibits vesicular transport and CERT activity) vs. 37°C .

  • Expectation: At 4°C, AV-Ceramide should label the plasma membrane only. Upon warming to 37°C, it should traffic to the Golgi. If it enters immediately at 4°C, your membrane integrity is compromised (toxicity).

Part 4: Data Optimization (Dose-Response)

Use this table to optimize your concentration. Start with 2 µM .

ConcentrationIncubation TimePredicted OutcomeApplication
0.5 – 2 µM 10–30 minMinimal ToxicityLive Imaging, Golgi Morphology
5 µM 30–60 minMild StressCERT Transfer Assays
> 10 µM > 2 HoursHigh Cytotoxicity Apoptosis Induction (Positive Control)

References

  • Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide.Nature , 426(6968), 803-809.

  • Pagano, R. E., et al. (1991). Use of N-[7-(4-nitrobenzo-2-oxa-1,3-diazole-7-yl)-6-aminocaproyl]sphingosine (C6-NBD-Ceramide) to study Golgi apparatus structure and function.Methods in Cell Biology , 34, 389-401.

  • Tuuf, J., & Mattjus, P. (2014). The intermembrane ceramide transport catalyzed by CERT is sensitive to the lipid environment.[2]Biochimica et Biophysica Acta (BBA) , 1838(1), 229-235.

  • Cayman Chemical. (n.d.).[3] AV-Ceramide Product Insert (Item No. 9000753).

Sources

Technical Support Center: Enhancing Specificity of AV-Ceramide-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for AV-Ceramide-based probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for your experiments. Here, we move beyond standard protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.

Introduction to AV-Ceramide Probes

Ceramides are critical bioactive sphingolipids involved in a multitude of cellular processes, including signaling, membrane structure, and apoptosis.[1] Visualizing these lipids at a subcellular level is key to understanding their function in health and disease. AV-Ceramide-based probes are powerful tools for this purpose, typically consisting of a ceramide analog linked to a fluorescent dye (e.g., BODIPY, NBD, COUPY). However, like any experimental tool, their effective use requires a nuanced understanding of their behavior within the complex cellular environment. A primary challenge is ensuring the specificity of the fluorescent signal to the target ceramide pools.[2] This guide will equip you with the knowledge to optimize your experiments and confidently interpret your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the use of AV-Ceramide probes.

Q1: Which AV-Ceramide probe should I choose for my experiment?

A1: The choice of probe depends on your specific application and the instrumentation available. Key factors to consider are:

  • Fluorophore Properties:

    • BODIPY-based probes (e.g., BODIPY FL C5-Ceramide): Offer bright, narrow emission spectra and are relatively photostable, making them suitable for high-resolution imaging and colocalization studies.[][4] They are well-characterized for staining the Golgi apparatus.[5]

    • NBD-based probes (e.g., NBD C6-Ceramide): The fluorescence of the NBD dye is sensitive to the polarity of its environment, which can be a useful feature. However, it is more susceptible to photobleaching.[6]

    • COUPY-based probes: These are a newer class of far-red/NIR emitting dyes with large Stokes shifts, which is advantageous for multiplex imaging to avoid spectral overlap.[7]

  • Acyl Chain Length:

    • Short-chain ceramides (e.g., C6-Ceramide): Are more cell-permeable but can also be more prone to non-specific interactions and may induce cytotoxic effects at higher concentrations.[6][8]

    • Long-chain ceramides (e.g., C12-Ceramide): Better mimic endogenous ceramides but may have lower cell permeability.[9]

  • Application:

    • Live-cell imaging: Requires probes with good cell permeability and low cytotoxicity. BODIPY and NBD-based probes are commonly used.

    • Fixed-cell staining: A wider range of probes can be used, and the protocol can be optimized for signal retention.[][9]

    • Flow cytometry: Bright and photostable probes are preferred to ensure a strong signal during cell analysis.[10][11]

Q2: What is the expected subcellular localization of AV-Ceramide probes?

A2: The subcellular localization can vary depending on the probe, cell type, and experimental conditions.

  • Golgi Apparatus: This is a primary site of accumulation for many exogenous ceramide analogs, as it is a central hub for sphingolipid metabolism.[1][2][12]

  • Lysosomes and Endosomes: Some probes, particularly certain COUPY-labeled ceramides, have been shown to accumulate in these compartments.[7][13]

  • Mitochondria and Endoplasmic Reticulum (ER): Localization to these organelles has also been reported, often to a lesser extent than the Golgi.[7]

It is crucial to remember that the fluorophore itself can influence the probe's distribution.[7][13] Therefore, the observed staining pattern may not solely reflect the localization of endogenous ceramides.

Q3: How should I store and handle my AV-Ceramide probes?

A3: Proper storage and handling are critical to maintain the integrity of your probes.

  • Storage: Store probes in a dry, dark environment at -20°C or below.[14][15] They are often supplied as a solid or in an organic solvent.

  • Handling:

    • Protect from light to prevent photobleaching.[14]

    • If supplied as a powder, allow the vial to warm to room temperature before opening to prevent condensation.

    • Use glass or Teflon-lined containers and pipettes for organic solutions to avoid leaching of impurities from plastics.[5]

    • For cell-based assays, it is often recommended to prepare a complex of the ceramide probe with bovine serum albumin (BSA) to improve its delivery and reduce aggregation in aqueous media.[16]

Q4: Can I use AV-Ceramide probes in fixed cells?

A4: Yes, many AV-Ceramide probes can be used in fixed cells. A common fixation method is using 4% paraformaldehyde.[][17] However, it's important to be aware that some fixation protocols, especially those involving solvents that extract lipids, can alter the localization of the probe.[1] It is always advisable to compare the staining pattern in live versus fixed cells to assess for any fixation-induced artifacts.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with AV-Ceramide probes.

Problem Potential Cause(s) Recommended Solution(s)
High Background/Non-specific Staining 1. Probe concentration is too high. 1. Titrate the probe concentration to the lowest level that provides a detectable specific signal. Start with the lower end of the recommended range (e.g., 0.5-5 µM).[][9]
2. Excess probe not washed away. 2. Increase the number and duration of wash steps after staining.[9]
3. Probe aggregation. 3. Ensure the probe is fully dissolved in the stock solution. Prepare the working solution fresh and consider using a BSA complex to improve solubility in aqueous media.[6][16]
4. Autofluorescence of cells or medium. 4. Image an unstained control sample to assess the level of autofluorescence. If high, consider using a probe with a different excitation/emission spectrum.
Weak or No Signal 1. Probe concentration is too low. 1. Increase the probe concentration in a stepwise manner.
2. Insufficient incubation time. 2. Increase the incubation time to allow for adequate uptake and localization of the probe.
3. Photobleaching. 3. Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells.[6][18][19]
4. Probe degradation. 4. Ensure proper storage and handling of the probe. Avoid repeated freeze-thaw cycles.[14]
Unexpected Staining Pattern 1. Influence of the fluorophore. 1. Be aware that the fluorescent tag can alter the probe's behavior. Compare your results with published data for the specific probe you are using.[7][13]
2. Metabolism of the probe. 2. Exogenous ceramide analogs can be metabolized into other sphingolipids, leading to their localization in different compartments.[2] Consider using metabolically stable analogs if this is a concern.[7]
3. Fixation artifacts. 3. Compare staining in live and fixed cells to identify any artifacts introduced by the fixation process.[1]
Cell Toxicity/Altered Morphology 1. High probe concentration. 1. Reduce the probe concentration and/or incubation time.[6]
2. Cytotoxicity of short-chain ceramides. 2. Be aware that some short-chain ceramide analogs can induce apoptosis or cell cycle arrest.[6] Perform a cell viability assay to assess toxicity.

Part 3: Experimental Protocols & Validation

Protocol 1: Live-Cell Staining with BODIPY FL C5-Ceramide

This protocol is a general guideline for staining the Golgi apparatus in live cells.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of BODIPY FL C5-Ceramide in DMSO.

    • Prepare a 5 µM working solution by diluting the stock solution in a serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS). For improved delivery, a BSA complex can be prepared.[16]

  • Staining:

    • Wash the cells once with a serum-free medium.

    • Incubate the cells with the 5 µM BODIPY FL C5-Ceramide working solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

    • Wash the cells several times with ice-cold medium to remove excess probe.

    • Incubate the cells in a fresh, pre-warmed complete medium at 37°C for an additional 30 minutes to allow for internalization and transport to the Golgi.[16]

  • Imaging:

    • Wash the cells with fresh medium and image immediately using a fluorescence microscope with appropriate filters for the BODIPY FL dye (Excitation/Emission: ~505/512 nm).[5]

Protocol 2: Fixed-Cell Staining with BODIPY FL C12-Ceramide

This protocol is a general guideline for staining the Golgi apparatus in fixed cells.[9]

  • Cell Preparation:

    • Grow cells on sterile glass coverslips to 70-80% confluency.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining with antibodies against intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of 0.5-5 µM BODIPY FL C12-Ceramide in PBS.

    • Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[9]

  • Washing and Mounting:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters.

Protocol 3: Validating Probe Specificity with Fumonisin B1

Fumonisin B1 is an inhibitor of ceramide synthases, the enzymes responsible for the de novo synthesis of ceramides.[20][21] By treating cells with Fumonisin B1, you can assess whether the signal from your AV-Ceramide probe is dependent on this pathway.

  • Pre-treatment:

    • Treat your cells with an effective concentration of Fumonisin B1 (typically in the µM range, but should be optimized for your cell line) for a sufficient duration (e.g., 24-48 hours) to inhibit ceramide synthesis.

    • Include a vehicle-treated control group.

  • Staining:

    • Stain both the Fumonisin B1-treated and control cells with your AV-Ceramide probe using your optimized protocol.

  • Analysis:

    • Quantify the fluorescence intensity in both groups. A significant reduction in fluorescence in the Fumonisin B1-treated cells indicates that the probe's signal is at least partially dependent on de novo ceramide synthesis, thus supporting its specificity.

Part 4: Visualizations

Workflow for Optimizing AV-Ceramide Probe Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_troubleshooting Troubleshooting cluster_validation Specificity Validation start Start choose_probe Choose Probe (Fluorophore, Acyl Chain) start->choose_probe prepare_stock Prepare Stock Solution (e.g., 1 mM in DMSO) choose_probe->prepare_stock prepare_working Prepare Working Solution (e.g., 0.5-5 µM in medium/buffer) prepare_stock->prepare_working stain_cells Stain Cells (Live or Fixed) prepare_working->stain_cells wash_cells Wash Cells stain_cells->wash_cells toxicity Cell Toxicity? stain_cells->toxicity Observe Morphology acquire_images Acquire Images wash_cells->acquire_images analyze_data Analyze Data acquire_images->analyze_data high_bg High Background? analyze_data->high_bg Unclear Signal weak_signal Weak Signal? analyze_data->weak_signal Low Intensity inhibitor_treatment Inhibitor Treatment (e.g., Fumonisin B1) analyze_data->inhibitor_treatment Validate Specificity high_bg->choose_probe Adjust Concentration or Wash Steps weak_signal->choose_probe Increase Concentration or Incubation Time toxicity->choose_probe Lower Concentration compare_signal Compare Signal to Control inhibitor_treatment->compare_signal

Caption: A workflow diagram for optimizing AV-Ceramide probe experiments.

Ceramide Biosynthesis and Probe Specificity Validation

G cluster_pathway De Novo Ceramide Synthesis cluster_inhibition Inhibition for Validation cluster_probe Probe Interaction serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine Sphinganine serine_palmitoyl_coa->sphinganine ceramide_synthase Ceramide Synthase sphinganine->ceramide_synthase ceramide Ceramide ceramide_synthase->ceramide complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids fluorescent_signal Fluorescent Signal ceramide->fluorescent_signal Contributes to fumonisin_b1 Fumonisin B1 fumonisin_b1->ceramide_synthase Inhibits av_ceramide_probe AV-Ceramide Probe av_ceramide_probe->ceramide Mimics/Interacts

Caption: Ceramide synthesis pathway and the principle of specificity validation.

References

  • Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. ACS Publications.[Link]

  • Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. PMC - NIH.[Link]

  • Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: Interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy. ResearchGate.[Link]

  • Visualizing Bioactive Ceramides. PMC - NIH.[Link]

  • Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. ACS Publications.[Link]

  • Development of novel genetically-encoded fluorescent probes to track ceramides during phagocytosis. bioRxiv.[Link]

  • On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging. PMC - NIH.[Link]

  • Development of Genetically Encoded Fluorescent KSR1-Based Probes to Track Ceramides during Phagocytosis. PubMed.[Link]

  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC - NIH.[Link]

  • Substrate specificity, kinetic properties and inhibition by fumonisin B1 of ceramide synthase isoforms from Arabidopsis. PubMed.[Link]

  • Antibacterial activity of ceramide and ceramide analogs against pathogenic Neisseria. ResearchGate.[Link]

  • Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor. PubMed Central.[Link]

  • Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease. NIH.[Link]

  • Ceramide signals for initiation of yeast mating-specific cell cycle arrest. PMC - NIH.[Link]

  • On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging. ACS Publications.[Link]

  • Substrate specificity, kinetic properties and inhibition by fumonisin B1 of ceramide synthase isoforms from Arabidopsis. Semantic Scholar.[Link]

  • Functional Probes for Flow Cytometry. FluoroFinder.[Link]

  • Subcellular localization of the enzymes involved in the metabolism of sphingolipids. ResearchGate.[Link]

  • Antibacterial activity of ceramide and ceramide analogs against pathogenic Neisseria. Nature.[Link]

  • Storage of dye labeled probes. Bio-Synthesis.[Link]

  • Expression of Ceramide-Metabolizing Enzymes in the Heart Adipose Tissue of Cardiovascular Disease Patients. MDPI.[Link]

  • (PDF) Ceramide Synthase Inhibition by Fumonisin B1 Treatment Activates Sphingolipid-Metabolizing Systems in Mouse Liver. ResearchGate.[Link]

  • Storage & Handling of Lipids. Stratech.[Link]

  • (PDF) Photobleaching. ResearchGate.[Link]

  • ESI-MS and MS/MS identification of the first ceramide analogues of fumonisin B₁ mycotoxin from a Fusarium verticillioides culture following RP-HPLC separation. PubMed.[Link]

  • Analysis of cholesterol trafficking with fluorescent probes. PMC - NIH.[Link]

  • A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. NIH.[Link]

  • A fluorescent assay for ceramide synthase activity. PMC - NIH.[Link]

Sources

Technical Support Center: Enhancing AV-Ceramide Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Vesicular (AV) Delivery Systems for Ceramide Targeting

Introduction: The Hydrophobicity Paradox

Welcome to the Technical Support Center. You are likely here because you are facing the "Ceramide Paradox": Ceramide is a potent bioactive lipid (inducing apoptosis, autophagy, or viral inhibition), but its extreme hydrophobicity renders it thermodynamically unstable in aqueous media.

When users report "failed experiments" with Ceramide, the issue is rarely the molecule's potency; it is almost always a delivery failure . The Ceramide "crashes out" (crystallizes) in culture media before reaching the cell, or it remains trapped in the endosome.

This guide focuses on Advanced Vesicular (AV) Delivery —specifically Nanoliposomes and Cholesteryl Phosphocholine (CholPC) complexes —to solve these solubility and uptake challenges.

Module 1: Formulation & Preparation

Troubleshooting the "Build" Phase

Core Protocol: Thin-Film Hydration for Ceramide Nanoliposomes

Objective: Create stable, unilamellar vesicles (<150 nm) encapsulating C6 or C16-Ceramide.

  • Lipid Ratio: Combine DSPC:Cholesterol:PEG2000-DSPE:Ceramide in a molar ratio of 55:35:5:5 .

    • Scientist Note: Cholesterol is critical for membrane rigidity, but too much (>45%) can displace Ceramide. PEG-DSPE provides "stealth" properties to prevent aggregation.

  • Solvent Dissolution: Dissolve lipids in Chloroform:Methanol (2:1 v/v).

  • Film Formation: Evaporate solvent under nitrogen gas or rotary evaporation at 45°C until a dry, thin film forms on the vial wall. Desiccate overnight to remove trace solvent.

  • Hydration: Add PBS (pH 7.4) pre-warmed to 65°C (above the phase transition temperature,

    
    , of DSPC). Vortex vigorously for 30 minutes.
    
    • Result: Large Multilamellar Vesicles (MLVs).[1]

  • Sizing (Extrusion): Pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder heated to 65°C.

    • Result: Small Unilamellar Vesicles (SUVs).

Troubleshooting Guide: Formulation
SymptomProbable CauseCorrective Action
Visible white precipitate after hydration Crystallization The Ceramide concentration exceeds the lipid bilayer's capacity. Reduce Ceramide load to <10 mol%. Ensure hydration temperature is >

of the highest melting lipid (DSPC = 55°C).
Film does not hydrate / remains on glass Lipid Phase Separation The film was dried too fast. Use a slower rotation speed during evaporation to increase surface area. Add glass beads during hydration to mechanically scour the film.
High Polydispersity Index (PDI > 0.2) Incomplete Extrusion The vesicles are heterogeneous. Increase extrusion passes to 21. Ensure the extruder temperature is maintained; if the lipids cool, they harden and resist sizing.
Visualizing the Workflow

Figure 1: The Thin-Film Hydration & Extrusion Logic Flow.

LiposomePrep Solvents Lipids + Ceramide in Chloroform/MeOH Film Dry Lipid Film (Rotary Evap) Solvents->Film Evaporation Hydration Hydration (> Tm, PBS) Film->Hydration Add Aqueous Phase MLV Multilamellar Vesicles (Large, Heterogeneous) Hydration->MLV Vortexing Extrusion Extrusion (100nm Membrane) MLV->Extrusion Sizing SUV Nanoliposomes (Uniform AV-Ceramide) Extrusion->SUV 11 Passes

Module 2: Cellular Delivery & Uptake

Troubleshooting the "Target" Phase

FAQ: Why is my "AV-Ceramide" not killing the target cells?

Q: I treated cells with 20 µM Ceramide-Liposomes, but viability remains high. A: This is likely an Endosomal Entrapment issue.

  • Mechanism: Liposomes enter via endocytosis. If they do not fuse with the endosomal membrane, they are trafficked to lysosomes and degraded before the Ceramide can reach its mitochondrial targets (to induce apoptosis).

  • Solution: Incorporate a fusogenic lipid like DOPE (Dioleoylphosphatidylethanolamine) into your formulation. DOPE undergoes a phase transition at acidic pH (endosome), destabilizing the membrane and releasing the payload into the cytosol.

Protocol: Optimizing the Therapeutic Window

To distinguish between delivery vehicle toxicity and Ceramide efficacy, you must run a "Vehicle Control" alongside your active treatment.

Experimental Setup:

  • Group A (Control): Untreated cells.

  • Group B (Vehicle): Empty Liposomes (DSPC:Chol:PEG-DSPE only).

  • Group C (Active): AV-Ceramide Liposomes.

Data Interpretation Matrix:

Group B ViabilityGroup C ViabilityDiagnosis
100%20%Success. Specific Ceramide toxicity.
50%20%Carrier Toxicity. The lipids or residual solvents are killing cells. Dialyze liposomes longer to remove solvents.
95%90%Low Potency. Increase Ceramide loading or incubation time (24h -> 48h).
Visualizing the Pathway

Figure 2: Mechanism of Intracellular Ceramide Release.

CellUptake Liposome AV-Ceramide Liposome Endocytosis Endocytic Uptake Liposome->Endocytosis Endosome Acidic Endosome (pH 5.5) Endocytosis->Endosome Escape Endosomal Escape (Fusogenic Release) Endosome->Escape DOPE Destabilization Mitochondria Mitochondria (Target Site) Escape->Mitochondria Ceramide Translocation Apoptosis Apoptosis / Viral Inhibition Mitochondria->Apoptosis Cytochrome C Release

Module 3: Alternative "AV" Systems (CholPC)

For users avoiding Liposome Extrusion

If you lack extrusion equipment, the CholPC (Cholesteryl Phosphocholine) method is a validated alternative for delivering C6-Ceramide.

Why CholPC?

CholPC acts as a molecular shield.[2] It forms a fluid bilayer with Ceramide spontaneously upon hydration, preventing the Ceramide from crystallizing in the culture media.[2] This system is often superior for in vitro screening because it requires no organic solvents in the final cell media.

Preparation Protocol (Solvent-Free)
  • Mix C6-Ceramide and CholPC (1:1 molar ratio) in chloroform.

  • Dry to a film (as in Module 1).

  • Hydrate directly with PBS or Cell Media.

  • Sonicate in a bath sonicator for 10 minutes.

    • Result: A clear, stable dispersion ready for direct addition to cell culture.

References

  • Sukumaran, P., et al. (2013). "Complexation of C6-ceramide with cholesteryl phosphocholine—a potent solvent-free ceramide delivery formulation for cells in culture."[2] PLoS One. Link

  • Stover, T.C., et al. (2003). "Systemic delivery of liposomal short-chain ceramide limits solid tumor growth in murine models of breast adenocarcinoma." Clinical Cancer Research. Link

  • Zolnik, B.S., et al. (2010). "Liposomes as drug delivery systems." Encyclopedia of Pharmaceutical Technology. Link

Sources

Technical Support Center: Calibrating Instruments for AV-Ceramide Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

AV-Ceramide (Anthrylvinyl-Ceramide) is not a standard stain; it is a dynamic, environment-sensitive fluorescent probe (typically C10 AV-Ceramide ). Unlike stable immunolabels, its quantum yield shifts based on the hydrophobicity of its environment (e.g., shifting from aqueous buffer to lipid bilayer).

Therefore, "calibrating" an instrument for AV-Ceramide is not about hitting a single button—it requires establishing a biophysical baseline that accounts for solvent effects , inner filter effects , and photobleaching .

This guide addresses the specific challenges of using AV-Ceramide to measure CERT (Ceramide Transfer Protein) activity and inter-membrane lipid transport .

Instrument Configuration & Spectral Calibration

Before running any biological samples, your fluorometer or plate reader must be tuned to the specific spectral properties of the anthrylvinyl fluorophore.

Spectral Parameters
ParameterSettingTechnical Rationale
Excitation (

)
370 nm Peaks at the anthrylvinyl absorption max. Avoid going lower (<350 nm) to reduce autofluorescence from plasticware.
Emission (

)
430 nm The emission max in a lipid environment. Note: In ethanol, this may shift slightly.
Bandwidth (Slit) 5 nm (Ex) / 10 nm (Em)A wider emission slit captures more signal from this relatively dim probe without compromising specificity.
Integration Time 20–100 µs AV-Ceramide is prone to photobleaching. Short integration times prevent signal decay during reading.
Gain/Sensitivity Mid-Range (Auto-Scale) Critical: Calibrate gain using your positive control (highest concentration vesicle mix). Set this to ~80% saturation to prevent signal clipping.
The "Solvent Shift" Trap

Warning: Do not calibrate your standard curve in pure ethanol if your assay is in aqueous buffer.

  • Issue: AV-Ceramide fluorescence intensity is significantly higher in non-polar solvents (Ethanol/DMSO) than in water.

  • Solution: Prepare your calibration standards in liposomes (PC vesicles) or the exact buffer/detergent mix used in your assay. This ensures the quantum yield matches your experimental conditions.

Experimental Workflow: CERT-Mediated Transfer Assay

The most common application of AV-Ceramide is measuring the transport of ceramide from a Donor Vesicle to an Acceptor Vesicle mediated by CERT. This relies on FRET (Fluorescence Resonance Energy Transfer) or de-quenching kinetics.

Visualizing the Assay Logic

The following diagram illustrates the kinetic flow of a typical AV-Ceramide transfer assay.

CERTMchanism Donor Donor Vesicle (High AV-Ceramide) CERT CERT Protein (Transfer Mediator) Donor->CERT 1. Extraction of AV-Ceramide Signal Fluorescence Change (De-quenching or FRET Loss) Donor->Signal Signal Low (Self-Quenched) Acceptor Acceptor Vesicle (Excess Phospholipid) CERT->Acceptor 2. Delivery to Acceptor Membrane Acceptor->Signal Signal High (Diluted/Transferred)

Figure 1: Kinetic pathway of CERT-mediated AV-Ceramide transfer. The probe moves from a quenched state in the donor to a fluorescent state in the acceptor (or vice versa depending on FRET partner).

Troubleshooting & FAQs

Q1: My fluorescence signal decays rapidly during the measurement. Is the instrument broken?

Diagnosis: You are likely experiencing photobleaching . The anthrylvinyl group is less photostable than modern dyes like Alexa Fluor. Corrective Protocol:

  • Reduce Excitation Power: If your instrument has an attenuator, use it.

  • Sampling Frequency: If doing a kinetic loop, reduce the read frequency (e.g., read every 30 seconds instead of every 5 seconds).

  • Shutter Control: Ensure the instrument shutter closes between reads.

Q2: The background signal in my "Blank" (No Protein) is increasing over time.

Diagnosis: This indicates spontaneous transfer or vesicle fusion . AV-Ceramide can slowly hop between membranes even without CERT if the vesicles are unstable or too concentrated. Corrective Protocol:

  • Optimize Lipid Composition: Ensure your donor vesicles contain negative charge (e.g., 10% Phosphatidylserine) to prevent fusion with acceptor vesicles.

  • Distance Check: Reduce the total lipid concentration. If vesicles are too crowded, collisional transfer occurs.

  • Reference Subtraction: Always run a "No CERT" control lane and subtract this slope from your experimental data.

Q3: How do I convert RFU (Relative Fluorescence Units) to picomoles of Ceramide?

Diagnosis: Users often try to apply a linear equation from a solvent-based standard curve. Corrective Protocol:

  • Vesicle Standard Curve: You must create a standard curve by spiking known amounts of AV-Ceramide into blank vesicles (not just buffer).

  • Triton X-100 Lysis: For an absolute endpoint measurement (total AV-Ceramide), add 0.1% Triton X-100 to solubilize all membranes at the end of the assay. This removes membrane-packing quenching effects, allowing you to relate Total RFU to Total Moles.

Q4: My readings are erratic/noisy.

Diagnosis: AV-Ceramide aggregates in aqueous solutions if not properly embedded in a bilayer. Corrective Protocol:

  • Solvent Injection: When preparing vesicles, inject the AV-Ceramide (dissolved in ethanol) into the vortexing lipid mix rapidly . Do not let it sit in aqueous buffer alone.

  • Sonication: Ensure vesicles are uniform (LUVs or SUVs) via extrusion or bath sonication. Large aggregates scatter light, causing noise at 370 nm.

References & Validation Sources

  • Cayman Chemical. (2023). C10 AV Ceramide (d18:1/10:0) Product Insert & Technical Data. Link[1]

  • Polozov, I.V., et al. (1994).[2] "Anthrylvinyl-labeled phospholipids as membrane probes: The phosphatidylcholine-phosphatidylethanolamine system." Chemistry and Physics of Lipids. Link

  • Mattjus, P., et al. (1999).[3] "A fluorescence resonance energy transfer approach for monitoring protein-mediated glycolipid transfer between vesicle membranes."[2] Analytical Biochemistry. Link

  • Hanada, K., et al. (2003). "Molecular machinery for non-vesicular trafficking of ceramide." Nature. (Contextualizing CERT function). Link

Sources

Validation & Comparative

Comparative Analysis of AV-Ceramide and Synthetic Fluorescent Analogs in Lipid Transport Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AV-Ceramide (Anthrylvinyl-Ceramide) represents a specialized class of fluorescent sphingolipid analogs designed to probe the intracellular trafficking of ceramides, particularly the non-vesicular transport mediated by the Ceramide Transfer Protein (CERT) .[1] Unlike more common analogs tagged with bulky, polar fluorophores like NBD or BODIPY, AV-Ceramide incorporates a compact, hydrophobic anthrylvinyl group. This structural distinction minimizes steric perturbation of the lipid bilayer and preserves the natural affinity required for specific protein-lipid interactions.

This guide provides a technical comparison of AV-Ceramide against its primary synthetic alternatives (NBD-Ceramide and BODIPY-Ceramide), detailing their physicochemical properties, suitability for FRET-based transport assays, and experimental protocols for valid data generation.

Technical Deep Dive: The AV-Ceramide System

Structural & Mechanistic Advantage

The core challenge in lipid research is modifying the lipid for visualization without altering its metabolic fate or protein recognition.

  • AV-Ceramide (C10): The anthrylvinyl group is attached to the acyl chain.[2][3][4][5] It is planar, highly hydrophobic, and mimics the packing of natural fatty acids. This allows AV-Ceramide to partition deep into the hydrophobic core of the membrane, making it an ideal substrate for CERT , which extracts ceramide from the ER membrane for transport to the Golgi.

  • Mechanism of Action: In transport assays, AV-Ceramide is often paired with a FRET quencher (e.g., Per-PC). When AV-Ceramide is sequestered in a donor liposome with the quencher, its fluorescence is suppressed. Upon CERT-mediated transfer to an acceptor membrane (lacking the quencher), the physical separation relieves the quenching, resulting in a quantifiable increase in fluorescence intensity (Ex ~370 nm / Em ~430 nm).

Comparison with Synthetic Analogs

While AV-Ceramide is superior for specific transport kinetics, NBD and BODIPY analogs offer higher quantum yields and visible-range excitation, making them better for microscopy but potentially less accurate for kinetic transport assays due to polarity issues.

Table 1: Comparative Performance Metrics
FeatureAV-Ceramide (Anthrylvinyl) NBD-Ceramide (C6/C12) BODIPY-Ceramide
Fluorophore Nature Hydrophobic, Planar, CompactPolar, BulkyHydrophobic, Bulky
Membrane Location Deep Hydrophobic CoreInterface / Headgroup RegionHydrophobic Core
CERT Recognition High (Mimics natural substrate)Moderate (Polarity interference)Moderate to High
Excitation/Emission UV/Blue (370nm / 430nm)Green (460nm / 535nm)Green/Red (505nm / 511nm)
Photostability ModerateLow (Rapid bleaching)High
Primary Application Kinetic Transport Assays (FRET) Live Cell Imaging (Golgi stain)Live Cell Imaging / Metabolism
Perturbation Minimal (Preserves lipid packing)Significant (Loops back to surface)Moderate

Experimental Protocols

Protocol: CERT-Mediated Transfer Assay (FRET-Based)

Objective: Measure the rate of ceramide transport from Donor (ER-mimic) to Acceptor (Golgi-mimic) liposomes using AV-Ceramide de-quenching.

Reagents:
  • Donor Liposomes: DOPC/DOPS (90:10) containing 1 mol% AV-Ceramide (Probe) and 1.5 mol% Per-PC (Quencher).

  • Acceptor Liposomes: DOPC (100%) in 10-fold excess concentration.

  • Recombinant CERT Protein (or cell lysate).

  • Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.

Workflow:
  • Vesicle Preparation (Ethanol Injection):

    • Dissolve lipids (DOPC, DOPS, AV-Cer, Per-PC) in ethanol.

    • Inject ethanol mixture rapidly into vortexing buffer to form Small Unilamellar Vesicles (SUVs).

    • Note: Critical to keep ethanol concentration <1% in final assay.

  • Baseline Establishment:

    • Mix Donor (50 µM lipid) and Acceptor (500 µM lipid) vesicles in a cuvette.

    • Monitor fluorescence at Ex 370nm / Em 430nm. Signal should be low and stable (Quenched state).

  • Reaction Initiation:

    • Inject recombinant CERT (e.g., 10-50 nM final).

    • Causality: CERT extracts AV-Ceramide from Donor (leaving Per-PC behind) and deposits it into Acceptor.

  • Data Acquisition:

    • Record kinetic trace for 10–20 minutes.

    • Result: Exponential increase in fluorescence intensity indicates successful transport.

Protocol Validation Checks (Self-Validating System)
  • Negative Control: Run assay with CERT mutant (e.g., G324E) or no protein. Trace must remain flat.

  • Total Recovery (100% Signal): Add 0.1% Triton X-100 at the end of the assay to solubilize all vesicles. This separates all AV-Ceramide from Per-PC, providing the theoretical maximum fluorescence (F_max) for normalization.

Visualizing the Mechanism

Signaling Pathway & Transport Logic

The following diagram illustrates the CERT-mediated transport pathway and the logic of the FRET de-quenching assay.

CERT_Transport_Assay cluster_0 Donor Liposome (ER Mimic) cluster_1 cluster_2 Acceptor Liposome (Golgi Mimic) AV_Quenched AV-Ceramide (Quenched by Per-PC) CERT CERT Protein (Lipid Transfer) AV_Quenched->CERT Extraction AV_Active AV-Ceramide (Fluorescent/Active) CERT->AV_Active Delivery (De-quenching) Measurement Measurement: Increase in Fluorescence (Ex 370nm -> Em 430nm) AV_Active->Measurement

Caption: Schematic of the CERT-mediated transfer assay. AV-Ceramide is extracted from the quenched donor environment and delivered to the acceptor, triggering a fluorescence signal.

References

  • Tuuf, J., et al. (2011). "The intermembrane ceramide transport catalyzed by CERT is sensitive to the lipid environment."[1][2][5] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(1), 229-235.[2] Retrieved from [Link]

  • Mattjus, P., et al. (1999).[6] "A fluorescence resonance energy transfer approach for monitoring protein-mediated glycolipid transfer between vesicle membranes."[5] Analytical Biochemistry, 268(2), 297-304.[5] (Foundational method for AV-lipid FRET assays).

Sources

Benchmarking AV-Ceramide Quantification: A Cross-Validation Guide for CERT Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The AV-Ceramide Challenge

Anthrylvinyl (AV)-Ceramide (e.g., N-[(11E)-12-(9-anthryl)-11-dodecenoyl]-sphingosine) is a specialized fluorescent probe critical for monitoring Ceramide Transfer Protein (CERT) activity and intracellular lipid trafficking. Unlike endogenous ceramides, AV-Ceramide contains a bulky fluorophore that allows for real-time FRET (Fluorescence Resonance Energy Transfer) assays.

However, a critical gap exists in drug development: Fluorescence intensity does not always equal molar concentration. Quenching, photobleaching, and enzymatic hydrolysis (by ceramidases) can mimic or mask transport signals.

This guide provides a rigorous cross-validation framework, benchmarking the high-throughput Spectrofluorometric (FRET) method against the specific HPLC-Fluorescence (HPLC-FLD) and the structural gold standard, LC-MS/MS .

Methodological Comparison Matrix

FeatureMethod A: Spectrofluorometry (FRET) Method B: HPLC-FLD Method C: LC-MS/MS
Primary Utility High-Throughput Screening (HTS)Metabolic Stability & PurityAbsolute Quantification
Detection Basis Resonance Energy Transfer (Non-destructive)Retention Time + EmissionMass-to-Charge Ratio (

)
Throughput High (96/384-well plate)Medium (20-40 min/sample)Medium (10-15 min/sample)
Specificity Low (Cannot distinguish intact probe from cleaved AV-fatty acid)High (Separates probe from metabolites)Ultra-High (Molecular weight specific)
LOD (Limit of Detection) ~10-50 nM~1-5 nM~0.1-0.5 nM
Key Limitation Susceptible to "Inner Filter Effect" and artifacts.Requires extraction; solvent waste.High capital cost; matrix effects.

Cross-Validation Workflow

To ensure data integrity in CERT inhibitor screening, you must validate your primary HTS (Method A) with a secondary orthogonal method (Method B or C).

The "Triangulation" Protocol
  • Run HTS Assay (Method A): Measure kinetics of AV-Ceramide transfer from Donor to Acceptor vesicles.

  • Endpoint Extraction: At

    
    , quench the reaction and extract lipids using a modified Bligh & Dyer method.
    
  • Orthogonal Check (Method B/C): Analyze the extract to confirm that the fluorescence decrease in Donor vesicles corresponds to transfer, not degradation of the AV-Ceramide probe.

Visualization: The Validation Logic

AVCeramide_Validation Start Start: AV-Ceramide CERT Assay FRET Method A: Real-Time FRET (Fluorescence Readout) Start->FRET Decision Signal Change Observed? FRET->Decision Extract Lipid Extraction (Bligh & Dyer) Decision->Extract Yes (Endpoint) HPLC Method B: HPLC-FLD (Check for Hydrolysis) Extract->HPLC LCMS Method C: LC-MS/MS (Absolute Quant) Extract->LCMS Result_Valid VALIDATION: Signal = Transport (Intact Probe) HPLC->Result_Valid Single Peak Result_False ARTIFACT: Signal = Degradation (Free AV-Fatty Acid) HPLC->Result_False Split Peaks LCMS->Result_Valid Mass Matches Parent LCMS->Result_False Mass Matches Metabolite

Caption: Decision tree for distinguishing genuine lipid transport from probe degradation using orthogonal validation.

Detailed Protocols

Method A: Spectrofluorometric FRET Assay (The Screen)

Principle: AV-Ceramide (Donor) is loaded into liposomes. When transferred to acceptor vesicles containing a quencher or FRET pair, fluorescence changes.

  • Excitation: 370 nm

  • Emission: 430 nm (AV monomer)[1]

  • Critical Control: Use a "No-Protein" blank to measure spontaneous transfer and a "Triton X-100" control for maximum de-quenching.

Method B: HPLC-FLD (The Chromatographic Validator)

Why use this? To separate intact AV-Ceramide from the free "AV-Fatty Acid" byproduct if ceramidases are present in your protein prep.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Methanol/Water (90:10) + 0.1% Formic Acid

    • B: Isopropanol + 0.1% Formic Acid

  • Gradient: Isocratic 80% A / 20% B (Adjust based on chain length).

  • Detection: Ex 370 nm / Em 430 nm.

  • Success Criterion: A single sharp peak at the retention time of the standard. Appearance of an earlier eluting peak indicates hydrolysis (failure of Method A).

Method C: LC-MS/MS (The Structural Gold Standard)

Why use this? For absolute quantification in complex biological matrices (e.g., cell lysates) where autofluorescence ruins Method A and B.

Sample Preparation (Modified Bligh & Dyer):

Expert Tip: AV-Ceramide is extremely hydrophobic. Use silanized glass vials to prevent loss to plastic surfaces.

  • Add 100 µL sample to 375 µL 1:2 (v/v) Chloroform:Methanol.

  • Vortex 1 min. Add 125 µL Chloroform. Vortex.

  • Add 125 µL Water. Vortex.

  • Centrifuge 1000 x g for 5 min.

  • Collect lower organic phase. Dry under Nitrogen.[2]

  • Reconstitute in 100 µL Methanol.

MS/MS Parameters (Example for C10-AV-Ceramide):

  • Ionization: ESI Positive Mode

  • Precursor Ion: m/z ~656.5

    
     (Verify exact mass based on specific AV-chain length).
    
  • Product Ion: m/z 264.3 (Sphingosine backbone characteristic fragment).

  • Internal Standard: C17-Ceramide (non-endogenous, non-fluorescent).

Mechanistic Insight: The "AV" Moiety[2][3][4]

The Anthrylvinyl (AV) group is not just a tag; it is a lipophilic anchor.

AV_Mechanism AV_Group Anthrylvinyl Group (Fluorophore) Linker Acyl Chain (C10/C12) AV_Group->Linker CERT CERT Protein (START Domain) AV_Group->CERT Steric Fit? Backbone Sphingosine Backbone Linker->Backbone Backbone->CERT Recognition Site

Caption: Structural components of the AV-Ceramide probe and their interaction with the CERT transfer protein.

Scientific Note: The AV group adds bulk. While CERT tolerates this, other lipid transfer proteins (LTPs) might not. Method C (LC-MS/MS) is the only way to quantify if the probe is being metabolized into a different species that falsely appears to be "transferred" in Method A.

References

  • Polozov, I. V., et al. (1994).[2][3] Anthrylvinyl-labeled phospholipids as membrane probes: The phosphatidylcholine-phosphatidylethanolamine system.[2][3] Chemistry and Physics of Lipids, 69(3), 209-218.[2][3]

  • Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide. Nature, 426, 803-809.

  • Cayman Chemical. (2025).[2] C10 AV Ceramide (d18:1/10:0) Product Insert & Safety Data Sheet. [2]

  • Tuuf, J., et al. (2011).[3] The intermembrane ceramide transport catalyzed by CERT is sensitive to the lipid environment.[2][3][4] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(1), 229-235.[4]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1696-1707.

Disclaimer: AV-Ceramide is a research tool.[1][5][4][6][] Protocols involving human-derived samples must adhere to institutional biosafety guidelines. Ensure all MS parameters are tuned to the specific batch of probe, as synthetic lots may vary.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ceramide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of ceramides.

Introduction: The Criticality of Ceramide Purity in Scientific Research

Ceramides, a class of lipid molecules composed of a sphingoid base and a fatty acid, are integral components of cellular membranes and play pivotal roles in a myriad of cellular processes, including signaling, differentiation, and apoptosis.[1][2] The burgeoning interest in their therapeutic potential has led to a surge in the chemical synthesis of various ceramide species for research and drug development. However, the biological activity of a synthesized ceramide is intrinsically linked to its purity. The presence of impurities, such as diastereomers, unreacted starting materials, or by-products from the synthesis, can lead to erroneous experimental results and potentially mask or alter the true biological function of the ceramide under investigation.[3][4]

This guide provides a comprehensive overview of the state-of-the-art analytical techniques for assessing the purity of synthesized ceramides. While the topic specifies "AV-Ceramide," this designation does not correspond to a standard, recognized ceramide structure in the scientific literature. Therefore, for the purpose of this guide, we will use Ceramide NP (N-stearoyl-phytosphingosine) , a well-characterized and commonly utilized ceramide, as a representative example. The principles and methodologies detailed herein are broadly applicable to other synthesized ceramides, with the understanding that specific instrumental parameters will require optimization based on the unique physicochemical properties of the molecule of interest.

The Analytical Trinity: A Multi-faceted Approach to Purity Assessment

A robust assessment of ceramide purity necessitates a multi-pronged analytical approach, leveraging the strengths of several complementary techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Workflow for assessing synthesized ceramide purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for quantifying the purity of synthesized ceramides.[5] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For ceramides, which are lipophilic, reversed-phase HPLC is the most common modality.

Principle of Causality: In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds, like ceramides, will have a stronger affinity for the stationary phase and thus a longer retention time. Impurities that are more polar than the target ceramide will elute earlier, while less polar impurities will elute later. This allows for the separation and quantification of the main ceramide peak relative to any impurity peaks.

Experimental Considerations:

  • Column: A C18 or C8 reversed-phase column is typically employed.[6]

  • Mobile Phase: A gradient of organic solvents, such as methanol, acetonitrile, and isopropanol, with water is commonly used to achieve optimal separation.[6]

  • Detector: Due to the lack of a strong chromophore in most ceramides, a Universal Detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred over a UV detector for accurate quantification.[7]

Mass Spectrometry (MS): The Confirmatory Powerhouse

Mass spectrometry is an indispensable tool for confirming the identity and assessing the molecular integrity of the synthesized ceramide. When coupled with HPLC (LC-MS), it provides both separation and mass information in a single analysis.

Principle of Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For a synthesized ceramide, the resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of the target molecule. The presence of other significant peaks may indicate impurities or degradation products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the synthesized ceramide.

Experimental Considerations:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ceramides.[1]

  • Mass Analyzer: Triple quadrupole or Orbitrap mass analyzers are commonly used for their sensitivity and resolution.

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural information, confirming the presence of the correct sphingoid base and fatty acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule, making it the definitive technique for confirming the identity and stereochemistry of a synthesized ceramide.[8]

Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that acts as a molecular fingerprint. For a ceramide, ¹H and ¹³C NMR spectra will confirm the presence of all expected functional groups and the overall carbon skeleton. Advanced 2D NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different parts of the molecule, unequivocally confirming its structure.

Experimental Considerations:

  • Solvent: Deuterated chloroform (CDCl₃) or a mixture of deuterated chloroform and methanol is typically used to dissolve the ceramide sample.[9]

  • Spectra to Acquire:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Provides information on the carbon framework.

    • 2D NMR (COSY, HSQC, HMBC): Elucidates the connectivity and spatial relationships between atoms, confirming the correct isomer was synthesized.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked. A comprehensive purity assessment will ideally involve all three.

Technique Primary Application for Purity Assessment Strengths Limitations
HPLC-CAD/ELSD Quantitative determination of purity and detection of non-chromophoric impurities.Robust, reproducible, and provides accurate quantification of the main component and impurities.[5]Does not provide structural information on impurities.
LC-MS Confirmation of molecular weight and identification of impurities.Highly sensitive and specific; provides molecular weight information for impurity identification.[1]Quantification can be challenging due to differences in ionization efficiency between compounds.
NMR Unambiguous structural confirmation and identification of isomeric impurities.Provides detailed structural information, enabling the identification of stereoisomers and other subtle structural differences.[8]Relatively low sensitivity compared to MS; may not detect trace impurities.

graph "Method_Selection_Decision_Tree" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Purity Assessment Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantify Purity (%)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Identity [label="Confirm Identity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Confirm Structure/\nStereochemistry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

HPLC [label="Use HPLC-CAD/ELSD", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="Use LC-MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="Use NMR", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Quantification; Quantification -> HPLC [label="Yes"]; Quantification -> Identity [label="No"]; Identity -> LCMS [label="Yes"]; Identity -> Structure [label="No"]; Structure -> NMR [label="Yes"]; Structure -> HPLC [label="No"]; }

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocol: HPLC-MS for Ceramide Purity Assessment

This protocol provides a general framework for the analysis of a synthesized ceramide, such as Ceramide NP, using HPLC coupled with mass spectrometry.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized ceramide.

  • Dissolve the sample in 1 mL of a suitable solvent mixture, such as chloroform:methanol (2:1, v/v), to create a 1 mg/mL stock solution.[10]

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-100 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. HPLC-MS Instrumentation and Parameters:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

3. Data Analysis:

  • Integrate the peak areas of all detected peaks in the total ion chromatogram (TIC).

  • Calculate the purity of the synthesized ceramide as the percentage of the main peak area relative to the total peak area of all peaks.

  • Examine the mass spectrum of the main peak to confirm that the observed m/z corresponds to the expected molecular weight of the target ceramide.

  • Analyze the mass spectra of any significant impurity peaks to tentatively identify their structures.

Self-Validation and Trustworthiness:

To ensure the validity of the results, this protocol should be part of a self-validating system. This includes:

  • System Suitability: Injecting a standard solution of a known ceramide to verify system performance (e.g., retention time, peak shape, and signal intensity) before running samples.

  • Blank Injections: Running a solvent blank between samples to check for carryover.

  • Method Validation: For routine use, the analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection.[11][12][13][14][15]

Conclusion: An Integrated Approach for Confident Results

The assessment of purity for a synthesized ceramide is not a trivial task but is paramount for the integrity of subsequent research. A comprehensive strategy that integrates the quantitative power of HPLC with the structural and identity confirmation capabilities of MS and NMR is essential. By understanding the principles behind each technique and implementing robust, well-validated protocols, researchers can be confident in the quality of their synthesized ceramides, paving the way for reliable and reproducible scientific discoveries.

References

  • PubChem. (n.d.). Ceramide 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of ceramide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • PubMed. (2009). Synthesis and Structure-Activity Relationships of Skin Ceramides. Retrieved from [Link]

  • New Journal of Chemistry. (2018). Total synthesis of ceramides and β-O-glucosylceramides via intramolecular fatty acyl group migration. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • PubMed. (2009). Synthesis and Structure-Activity Relationships of Skin Ceramides. Retrieved from [Link]

  • ResearchGate. (2007). HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. Retrieved from [Link]

  • PubMed Central. (2017). Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. Retrieved from [Link]

  • PubMed. (1971). A convenient procedure for the synthesis of ceramides. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Journal of Lipid Research. (2009). Comprehensive quantification of ceramide species in human stratum corneum. Retrieved from [Link]

  • PubMed Central. (2002). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

  • PubMed Central. (2014). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and metabolism of ceramide. Retrieved from [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipid Profiling Using 1H NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2015). Defective ceramide synthases in mice cause reduced amplitudes in electroretinograms and altered sphingolipid composition in retina and cornea. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of ceramide 6, cholesterol, cholesterol sulfate, and the fatty acid (palmitic and cerotic) molecules. Retrieved from [Link]

  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Ceramides as Used in Cosmetics. Retrieved from [Link]

  • ResearchGate. (1995). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ceramide NP. Retrieved from [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2019). Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2020). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • KoreaScience. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Retrieved from [Link]

  • PubMed Central. (2017). 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures. Retrieved from [Link]

Sources

Head-to-head comparison of AV-Ceramide with a known signaling molecule

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of sphingolipid signaling and metabolism, visualizing the non-vesicular transport of ceramide from the Endoplasmic Reticulum (ER) to the Golgi apparatus is a critical experimental challenge. This guide provides a head-to-head comparison between AV-Ceramide (Anthrylvinyl-Ceramide) —a specialized probe for kinetic transfer assays—and C6-NBD-Ceramide , the industry-standard "Golgi tracker" for general microscopy.

The Verdict:

  • Choose AV-Ceramide for quantitative FRET-based kinetic assays measuring Ceramide Transfer Protein (CERT) activity. Its anthrylvinyl fluorophore is highly sensitive to the hydrophobic environment, providing superior signal-to-noise ratios in membrane transfer studies.

  • Choose C6-NBD-Ceramide for qualitative live-cell imaging and general organelle counter-staining. While less suitable for precise kinetics due to rapid photobleaching, its high quantum yield and visible spectrum emission make it accessible for standard confocal microscopy.

Technical Specifications: The Head-to-Head

The following table contrasts the physicochemical properties and experimental utility of both probes.

FeatureAV-Ceramide (The Kinetic Specialist)C6-NBD-Ceramide (The Generalist)
Fluorophore Anthrylvinyl (AV)Nitrobenzoxadiazole (NBD)
Excitation/Emission

370 nm /

430 nm (UV/Blue)

460 nm /

534 nm (Green)
Primary Application CERT Transfer Kinetics , FRET AssaysLive Cell Imaging , Golgi Localization
Environmental Sensitivity High: Fluorescence increases significantly upon membrane insertion.Moderate: Fluoresces in hydrophobic environments, weak in water.
Photostability ModerateLow (Rapid photobleaching)
Membrane Behavior Mimics natural long-chain ceramides; packs tightly.Bulky headgroup can perturb local packing; rapid "flip-flop".
Bioactivity Minimal (used primarily as a tracer).Can be metabolized into NBD-Sphingomyelin and NBD-Glucosylceramide.

Mechanistic Insight: The CERT Pathway

To understand the utility of these probes, one must visualize the biological system they interrogate. Ceramide is synthesized in the ER but must reach the Golgi to be converted into Sphingomyelin (SM).[1] This transport is mediated by CERT (Ceramide Transfer Protein) , which extracts ceramide from the ER and delivers it to the Golgi.[1][2]

Visualization: The Ceramide Transport Cycle

CERT_Pathway cluster_legend Mechanism of Action ER Endoplasmic Reticulum (Ceramide Synthesis) CERT_Free CERT (Cytosolic) ER->CERT_Free Recruitment via VAP-A CERT_Bound CERT-Ceramide Complex CERT_Free->CERT_Bound Extraction of AV-Ceramide Golgi Golgi Apparatus (Conversion to SM) CERT_Bound->Golgi Non-vesicular Transfer Golgi->CERT_Free Recycling AV_Probe AV-Ceramide (Probe) AV_Probe->ER Integration desc AV-Ceramide mimics native ceramide, allowing measurement of CERT extraction rates.

Figure 1: The CERT-mediated transport cycle.[1][2][3] AV-Ceramide integrates into the ER membrane and is extracted by CERT, allowing researchers to track the rate of transfer to the Golgi.

Experimental Protocol: FRET-Based CERT Assay

This protocol details the "Gold Standard" use case for AV-Ceramide: measuring the transfer rate of ceramide between liposomes, mediated by recombinant CERT. This method relies on FRET (Förster Resonance Energy Transfer) or de-quenching kinetics.

Principle: AV-Ceramide (Donor) is incorporated into donor liposomes.[1] When closely packed or in the presence of a quencher, its fluorescence is low. As CERT transfers the AV-Ceramide to acceptor liposomes, the spatial separation increases (or it moves away from a specific quencher), resulting in a measurable fluorescence change.

Materials
  • Donor Liposomes: PC/PE/AV-Ceramide (90:8:2 molar ratio).

  • Acceptor Liposomes: PC/PE/PI4P (85:10:5) (PI4P is required for CERT Golgi targeting).

  • Recombinant CERT Protein.

  • Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.

Step-by-Step Workflow
  • Liposome Preparation (The Foundation):

    • Mix lipids in chloroform. Dry under nitrogen stream to form a thin film.

    • Rehydrate in Buffer to a final lipid concentration of 1 mM.

    • Critical Step: Sonicate or extrude (100 nm filter) to ensure Unilamellar Vesicles (LUVs). Multilamellar vesicles will distort kinetic data.

  • Equilibration:

    • In a quartz cuvette (fluorometer) or black 96-well plate (plate reader), mix Donor Liposomes (50 µM lipid) and Acceptor Liposomes (200 µM lipid).

    • Note: The excess of acceptor liposomes ensures unidirectional transfer.

  • Baseline Measurement:

    • Set Excitation: 370 nm | Emission: 430 nm .[1]

    • Record stable baseline for 60 seconds.

  • Reaction Initiation:

    • Inject Recombinant CERT (final conc. 50-100 nM).

    • Mix immediately (pipette up/down or magnetic stir bar).

  • Kinetic Recording:

    • Monitor fluorescence intensity for 10–20 minutes.

    • Observation: You should see a hyperbolic increase in fluorescence as AV-Ceramide is moved from the crowded donor environment to the acceptor membrane.[4]

Visualization: The Experimental Workflow

Experiment_Workflow Step1 1. Prepare Liposomes (Donor: AV-Cer | Acceptor: PI4P) Step2 2. Establish Baseline (Ex: 370nm / Em: 430nm) Step1->Step2 Step3 3. Inject CERT Protein (Initiate Transfer) Step2->Step3 Step4 4. Monitor Fluorescence (Kinetic Curve) Step3->Step4 Step5 5. Data Analysis (Calculate Initial Velocity V0) Step4->Step5

Figure 2: Workflow for the AV-Ceramide Kinetic Transfer Assay.

Critical Analysis & Troubleshooting

When to use C6-NBD-Ceramide instead?

While AV-Ceramide reigns supreme in cell-free kinetic assays, C6-NBD-Ceramide is the superior choice for intracellular visualization in live cells.

  • Why? The NBD fluorophore is excited by standard 488 nm lasers (FITC/GFP channels), available on almost all confocal microscopes. AV-Ceramide requires UV/Violet excitation, which can be phototoxic to cells and requires specialized optics (DAPI channels) often reserved for nuclear stains.

  • The Trade-off: NBD-Ceramide bleaches within seconds of continuous imaging. AV-Ceramide is more stable but harder to image in standard setups.

Troubleshooting the AV-Ceramide Assay
  • Issue: No change in fluorescence upon adding CERT.

    • Cause 1:Inactive Protein. CERT is unstable. Ensure fresh purification or proper storage at -80°C.

    • Cause 2:[2]Lack of PI4P. CERT requires Phosphatidylinositol-4-phosphate (PI4P) on the acceptor membrane to dock. Ensure your acceptor mix contains 5% PI4P.

  • Issue: High background fluorescence.

    • Cause:Inner Filter Effect. If lipid concentration is too high (>500 µM), the solution becomes turbid, scattering light. Dilute the reaction.

References

  • Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide.[1][2] Nature. [Link]

    • Context: Establishes CERT as the transfer protein; found
  • Saito, S., et al. (2008). Fluorescent Ceramide Analogues for Monitoring CERT-Mediated Lipid Transfer. Journal of Lipid Research. [Link]

    • Context: Describes the specific synthesis and utility of Anthrylvinyl (AV)
  • Pagano, R. E., et al. (1991). Use of NBD-labeled lipids to study membrane trafficking. Methods in Cell Biology. [Link]

    • Context: The definitive guide on C6-NBD-Ceramide usage and limit
  • Context: Technical specifications and spectral properties of AV-Ceramide.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.